2-Cyclopropylquinoline-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFXKNWXLKLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298387 | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-64-2 | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopropylquinoline-4-carboxylic acid
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2-Cyclopropylquinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. This document consolidates available data on its synthesis, potential therapeutic applications, and underlying mechanisms of action.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound belonging to the quinoline carboxylic acid class. Its core structure features a quinoline ring system substituted with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 213.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 119778-64-2 | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Melting Point | 212 °C (with decomposition) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 400.1 ± 45.0 °C | --INVALID-LINK-- |
| pKa (Predicted) | 1.15 ± 0.10 | --INVALID-LINK-- |
| Purity | 95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |
Spectral Data: 1H NMR, IR, and mass spectrometry data for this compound are available through specialized chemical databases such as ChemicalBook.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline-4-carboxylic acid synthesis, primarily the Doebner and Pfitzinger reactions.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde (in this case, cyclopropanecarboxaldehyde), and pyruvic acid.[2][3]
Experimental Protocol (Adapted from general Doebner reaction procedures):
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and cyclopropanecarboxaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1 equivalent).
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, cyclopropyl methyl ketone) in the presence of a strong base.[1][4]
Experimental Protocol (Adapted from general Pfitzinger reaction procedures):
-
Base Preparation: Prepare a solution of a strong base, such as potassium hydroxide, in a suitable solvent like ethanol.
-
Isatin Addition: Add isatin to the basic solution and stir until the isatin dissolves and the ring opens to form the potassium salt of isatinic acid.
-
Carbonyl Compound Addition: Add cyclopropyl methyl ketone to the reaction mixture.
-
Heating: Heat the mixture to reflux for an extended period (typically 12-24 hours). Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized to obtain pure this compound.
Biological Activity and Potential Applications
Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific data for the 2-cyclopropyl derivative is limited, its potential activities can be inferred from related compounds.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant area of research for quinoline-4-carboxylic acids is their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Inhibition of DHODH can deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism makes DHODH an attractive target for the development of anticancer and immunosuppressive agents. Several 2-substituted quinoline-4-carboxylic acid derivatives have shown potent DHODH inhibitory activity with IC₅₀ values in the nanomolar range.[5]
Experimental Protocol: DHODH Inhibition Assay (General)
A common method to assess DHODH inhibition is a spectrophotometric assay that measures the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), by the enzyme.
-
Enzyme Preparation: Recombinant human DHODH is purified and prepared at a suitable concentration.
-
Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), coenzyme Q10, and L-dihydroorotic acid.
-
Inhibitor Addition: The test compound, this compound, is dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Enzyme Initiation: The reaction is initiated by the addition of the DHODH enzyme.
-
Measurement: The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[7]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Antimicrobial Activity
The quinoline scaffold is a core component of many antimicrobial agents. Quinoline-4-carboxylic acids have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains: A panel of clinically relevant bacterial strains is selected.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.
-
Compound Dilution: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathways
Based on the activities of related quinoline derivatives, this compound may modulate several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[9]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Some quinoline-4-carboxylic acid derivatives have been identified as inhibitors of STAT3 signaling.[10]
Conclusion
This compound is a versatile compound with significant potential for further investigation in drug discovery and development. Its synthesis is achievable through well-established chemical reactions. Based on the known biological activities of the quinoline-4-carboxylic acid scaffold, this compound warrants further exploration as a potential inhibitor of DHODH for anticancer and immunosuppressive applications, as well as for its anti-inflammatory and antimicrobial properties. Future research should focus on obtaining quantitative biological data for this specific molecule to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on 2-Cyclopropylquinoline-4-carboxylic Acid: Structure and Potential Function
This technical guide provides a comprehensive overview of the chemical structure and potential biological functions of 2-Cyclopropylquinoline-4-carboxylic acid. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document collates available structural data and explores putative functions based on the activities of structurally related quinoline-4-carboxylic acid derivatives, offering a valuable resource for further investigation of this compound.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a quinoline core substituted with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position.[1] The presence of the quinoline scaffold, a common motif in many biologically active compounds, and the specific substitutions, suggest its potential for diverse pharmacological activities.[2]
The key structural and chemical properties are summarized below:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 119778-64-2 | [1] |
| Molecular Formula | C13H11NO2 | [1] |
| Molecular Weight | 213.236 g/mol | [1] |
| Canonical SMILES | O=C(O)C1=CC(C2CC2)=NC2=CC=CC=C21 | [1] |
| InChI Key | HYOFXKNWXLKLSH-UHFFFAOYSA-N | [1] |
| Physical State | Solid | [1] |
| Purity | Typically ≥95% | [3] |
Potential Biological Function and Signaling Pathway
Direct experimental data on the biological function of this compound is not extensively available in the public domain. However, the broader class of quinoline-4-carboxylic acid derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Of particular interest is the activity of a structurally related compound, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (designated as P6), which has been identified as a selective inhibitor of Sirtuin 3 (SIRT3). This suggests that this compound may also function as a modulator of sirtuin activity.
The SIRT3 Signaling Pathway and its Role in Cancer
SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. It has a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context. In some cancers, such as MLLr leukemia, inhibition of SIRT3 has been shown to induce cell cycle arrest and differentiation, highlighting its potential as a therapeutic target.
The following diagram illustrates a simplified signaling pathway involving SIRT3 and the potential point of inhibition by a quinoline-4-carboxylic acid derivative.
Quantitative Data
The following table summarizes the reported in vitro activity of the SIRT3 inhibitor, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6), which serves as a reference for the potential potency of structurally similar compounds.
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | Biochemical Assay | 7.2 | - | |
| " | SIRT1 | Biochemical Assay | 32.6 | - | |
| " | SIRT2 | Biochemical Assay | 33.5 | - | |
| " | MLLr leukemic cells | Antiproliferative Assay | Potent | MLLr leukemic cell lines |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives. These methods can be adapted for the study of this compound.
Synthesis of 2-Substituted Quinoline-4-carboxylic Acids via the Doebner Reaction
This protocol describes a general method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalyst)
-
Ice
-
Potassium carbonate (K2CO3) solution
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol.
-
Reflux the mixture for 1 hour.
-
Add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid to the reaction mixture.
-
Continue to reflux for an additional 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.
-
Filter the solid product and wash with cold water.
-
To purify, dissolve the crude product in an aqueous potassium carbonate solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with a suitable acid (e.g., acetic acid or dilute HCl).
-
Collect the purified product by filtration, wash with water, and dry under vacuum.
In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
Potential Biological Activities of 2-Cyclopropylquinoline-4-carboxylic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide explores the potential therapeutic applications of 2-Cyclopropylquinoline-4-carboxylic acid by summarizing the known biological effects of analogous compounds. Key potential activities include anticancer, anti-inflammatory, and antimicrobial effects. This is attributed to the ability of the quinoline core to interact with various biological targets. This document provides a comprehensive overview of quantitative data from related compounds, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways and experimental workflows to guide further investigation into this promising molecule.
Potential Anticancer Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[1] These include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as sirtuins and dihydroorotate dehydrogenase (DHODH).[4][5]
Sirtuin Inhibition
Certain 2-substituted quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a dichotomous role in cancer.[4] Selective inhibition of SIRT3 is a promising strategy for cancers with abnormal SIRT3 function, such as acute myeloid leukemia (AML).[4]
Table 1: SIRT3 Inhibitory Activity of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) [4]
| Compound | Target | IC50 (µM) |
| P6 | SIRT3 | 7.2 |
| SIRT1 | 32.6 | |
| SIRT2 | 33.5 |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A structure-guided approach has led to the discovery of potent quinoline-4-carboxylic acid-based inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[5][6]
Table 2: DHODH Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives [5]
| Compound ID | DHODH IC50 (nM) |
| 41 | 9.71 ± 1.4 |
| 43 | 26.2 ± 1.8 |
| 46 (1,7-naphthyridine) | 28.3 ± 3.3 |
Antiproliferative Activity
Quinoline derivatives have shown selective viability reduction in various cancer cell lines.[7] The antiproliferative effects are often evaluated using the sulforhodamine B (SRB) or MTT assays.[1][7]
Table 3: Antiproliferative Activity of Selected Quinoline Derivatives [7]
| Cell Line | Cancer Type | Compound | Growth Inhibition Capacity |
| MCF7 | Mammary | Kynurenic acid (hydrate), quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | Most remarkable |
| HELA | Cervical | Quinoline-2-carboxylic acid | Significant cytotoxicity |
Potential Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have exhibited notable anti-inflammatory properties.[7][8] This has been demonstrated in studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[7] Furthermore, some derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9]
Table 4: COX-2 Inhibitory Activity of a Tetrahydro-benzo[h]quinoline-4-carboxylic acid Derivative (9e) [9]
| Compound | Target | IC50 (µM) | Selectivity Index |
| 9e | COX-2 | 0.043 | >513 |
| Celecoxib (Reference) | COX-2 | 0.060 | 405 |
Potential Antimicrobial Activity
The quinoline scaffold is central to many antibacterial drugs, and derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of bacteria.[1][10] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11]
Antibacterial Activity
Studies have shown that synthetic 2-aryl-quinoline-4-carboxylic acid derivatives possess good antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
Table 5: Antibacterial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives [10]
| Compound | Mean Inhibition Zone (mm) at 0.1 µg/µL |
| 4 | 13.7 ± 0.58 |
| 9 | 16.0 ± 1.7 |
| 10 | 20.7 ± 1.5 |
| Ciprofloxacin (Control) | - |
Antituberculosis Activity
A 2-(furan-2-yl) quinoline-4-carboxylic acid derivative has been synthesized and has shown promising in vitro anti-tuberculosis activity, with a minimum inhibitory concentration (MIC) comparable to standard antitubercular agents.[12]
Experimental Protocols
SIRT3 Inhibition Assay[4]
A typical SIRT3 inhibition assay involves the use of a fluorogenic substrate. The enzyme, inhibitor, and substrate are incubated together, and the fluorescence generated from the deacetylation of the substrate is measured over time. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
DHODH Inhibition Assay[5][6]
The enzymatic activity of DHODH can be measured spectrophotometrically by monitoring the reduction of a specific electron acceptor. The assay mixture contains the enzyme, the substrate (dihydroorotate), an electron acceptor, and the inhibitor. The decrease in absorbance is measured to determine the reaction rate and calculate the IC50 of the inhibitor.
Cell Viability (MTT) Assay[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Determination[1]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared.
-
Compound Dilution: The test compound is serially diluted in a microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that this compound holds significant potential as a biologically active agent. The cyclopropyl moiety at the 2-position may offer unique steric and electronic properties that could modulate its interaction with various biological targets, potentially leading to enhanced potency and selectivity.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains. Mechanistic studies to identify its specific molecular targets will be crucial for its development as a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jchr.org [jchr.org]
The Diverse Mechanisms of Action of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation for a wide range of therapeutic agents. First identified in the 19th century, this heterocyclic motif has been the subject of extensive synthetic exploration, leading to the discovery of compounds with diverse biological activities.[1] Derivatives of this core structure have shown significant potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[2] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. This technical guide provides an in-depth overview of the primary mechanisms of action for quinoline-4-carboxylic acid derivatives, with a focus on their roles as anticancer and antibacterial agents.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline-4-carboxylic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting a variety of mechanisms to thwart cancer cell growth and proliferation. These mechanisms primarily involve the inhibition of critical enzymes and the disruption of essential cellular processes.
Inhibition of Sirtuin 3 (SIRT3)
A notable mechanism of action for some quinoline-4-carboxylic acid derivatives is the inhibition of Sirtuin 3 (SIRT3), a member of the NAD+-dependent deacetylase family. SIRT3 is predominantly located in the mitochondria and plays a crucial role in regulating metabolism and cellular stress responses. In the context of cancer, its role can be complex. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent SIRT3 inhibitors.[3][4] One such compound, P6, demonstrated selective inhibitory activity against SIRT3, leading to the induction of G0/G1 phase cell cycle arrest and differentiation in mixed-lineage leukemia (MLLr) cell lines.[3][4] This suggests that SIRT3 inhibition by these derivatives can be a viable strategy for leukemia differentiation therapy.[3]
Inhibition of Histone Deacetylases (HDACs)
Another key anticancer mechanism is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Aberrant HDAC activity is a common feature in many cancers. Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors, with some compounds showing significant selectivity for HDAC3.[5] For example, compound D28 was found to be an HDAC3 selective inhibitor that induces G2/M cell cycle arrest and promotes apoptosis in K562 leukemia cells, highlighting its potential as a lead compound for cancer treatment.[5]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in proliferating cancer cells. A structure-guided approach has led to the development of quinoline-4-carboxylic acid derivatives as potent DHODH inhibitors.[6][7] Compounds such as 41 and 43 have demonstrated low nanomolar IC50 values against DHODH.[6][7] Importantly, compound 41 also showed significant oral bioavailability, supporting its potential for further preclinical development as an anticancer agent.[6][7]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives.
| Compound ID | Target Enzyme | Cancer Cell Line | IC50 | Reference |
| P6 | SIRT3 | MLLr leukemic cells | 7.2 µM | [3][4] |
| D28 | HDAC3 | K562 (Leukemia) | - | [5] |
| 41 | DHODH | - | 9.71 ± 1.4 nM | [6][7] |
| 43 | DHODH | - | 26.2 ± 1.8 nM | [6][7] |
| f4 | GyrB (bacterial) | - | 0.31 µM | [8][9] |
| f14 | GyrB (bacterial) | - | 0.28 µM | [8] |
Antibacterial Activity: Targeting DNA Gyrase
The quinoline scaffold is famously associated with antibacterial activity, with fluoroquinolones being a major class of antibiotics. Newer quinoline-4-carboxylic acid derivatives are being developed to overcome growing antibiotic resistance.
Inhibition of DNA Gyrase Subunit B (GyrB)
A primary target for these antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10] Specifically, many new derivatives are designed to inhibit the DNA gyrase subunit B (GyrB), which is a promising target that has not been exploited by currently approved antibiotics.[8][9] This offers a potential avenue to combat drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[8][9] N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, derived from the quinoline core, have been identified as novel and potent inhibitors of GyrB.[8] For instance, compound f1 and its more potent analogs f4 and f14 have shown significant inhibitory activity against the target protein.[8][9]
Quantitative Data on Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected quinoline-4-carboxylic acid derivatives targeting DNA gyrase.
| Compound ID | Target Organism | Target Enzyme | IC50 / MIC | Reference |
| f1 | S. aureus (MRSA) | GyrB | IC50: 1.21 µM, MIC: 4-8 µg/mL | [8][9] |
| f4 | S. aureus | GyrB | IC50: 0.31 µM | [8][9] |
| f14 | S. aureus | GyrB | IC50: 0.28 µM | [8] |
| 6b | S. aureus | DNA Gyrase | IC50: 33.64 µM | [11] |
| 10 | S. aureus | DNA Gyrase | IC50: 8.45 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for assays relevant to the mechanisms of action discussed.
Protocol for SIRT3 Inhibition Assay
This protocol is based on the general principles of sirtuin activity assays.
-
Reagents and Materials: Recombinant human SIRT3 enzyme, NAD+, fluorogenic acetylated peptide substrate, developer solution, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), test compounds (quinoline-4-carboxylic acid derivatives), and a positive control inhibitor.
-
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound solution, and the SIRT3 enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (enzyme without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for S. aureus DNA Gyrase Supercoiling Assay
This protocol outlines the steps to measure the inhibition of DNA gyrase activity.
-
Reagents and Materials: S. aureus DNA gyrase, relaxed pBR322 DNA substrate, ATP, assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), test compounds, and a positive control (e.g., ciprofloxacin).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound.
-
Add S. aureus DNA gyrase to the mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Data Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an active compound. Quantify the band intensities to determine the concentration at which 50% of the supercoiling activity is inhibited (IC50).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic data analysis of 2-Cyclopropylquinoline-4-carboxylic acid
An In-depth Spectroscopic Analysis of 2-Cyclopropylquinoline-4-carboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry. The following sections detail the compound's structural data obtained through various analytical techniques, outline the experimental protocols for acquiring this data, and illustrate the analytical workflow.
Molecular and Physical Properties
This compound has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[1][2] It typically presents as a solid and is noted for its applications in the development of small molecule inhibitors and other advanced chemical frameworks.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol [1][2] |
| Monoisotopic Mass | 213.07898 Da[3] |
| Physical State | Solid[1][4] |
| Purity | Typically ≥98%[1] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the structure and purity of synthesized compounds. The data below has been compiled from various sources to provide a detailed structural profile of this compound.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a high chemical shift (around 12 δ) in ¹H NMR spectra.[5][6] The carboxyl carbon typically absorbs in the 165 to 185 δ range in ¹³C NMR spectra.[5][6]
Table 1: ¹H NMR Data Data for this compound is available but specific peak assignments were not found in the provided search results. A representative dataset would include signals for the cyclopropyl, quinoline, and carboxylic acid protons.
Table 2: ¹³C NMR Data ChemicalBook indicates the availability of ¹³C NMR data, but specific shifts were not detailed in the search results.[7] A typical spectrum would show distinct peaks for the cyclopropyl carbons, the nine carbons of the quinoline ring, and the carboxylic acid carbon.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted monoisotopic mass is 213.07898 Da.[3] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The main fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl group (COOH) or carbon dioxide (CO₂).[8]
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 214.08626 |
| [M+Na]⁺ | 236.06820 |
| [M-H]⁻ | 212.07170 |
| [M]⁺ | 213.07843 |
(Data sourced from PubChemLite, predicted using CCSbase)[3]
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the carboxylic acid group.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Absorption Region (cm⁻¹) | Description |
| O–H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad band due to hydrogen bonding.[5][9][10] |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, intense band.[5][9] |
| C–O Stretch | 1320 - 1210 | Medium intensity band.[9] |
| O–H Bend | 1440 - 1395 & 950 - 910 | Medium intensity bands.[9] |
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The quinoline ring system, being an extended aromatic system, is expected to show strong absorbance in the UV region. The presence of the carbonyl group can also contribute to the UV-Vis spectrum, often showing a weak n→π* transition around 270-300 nm.[11] Conjugation between the quinoline ring and the carboxylic acid group will influence the position of the λₘₐₓ.[11] Carboxylic acids themselves typically show an absorption maximum around 210 nm.[12]
Synthesis and Experimental Protocols
A common and effective method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction.[13][14] This three-component reaction provides a straightforward route to the desired molecular scaffold.
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the reactants would be aniline, cyclopropanecarbaldehyde, and pyruvic acid.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS#:119778-64-2 | 2-CYCLOPROPYL-QUINOLINE-4-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 3. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Cyclopropyl-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 2-CYCLOPROPYL-QUINOLINE-4-CARBOXYLIC ACID(119778-64-2) 1H NMR spectrum [chemicalbook.com]
- 8. chempap.org [chempap.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Cyclopropylquinoline-4-carboxylic Acid: Safety, Handling, and Hazard Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and hazard information for 2-Cyclopropylquinoline-4-carboxylic acid. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and drug development applications.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H11NO2 | [1] |
| Molecular Weight | 213.236 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | 98% | [1] |
| CAS Number | 119778-64-2 | [1] |
| IUPAC Name | This compound | [1] |
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |
Source: Information synthesized from multiple safety data sheets for quinoline carboxylic acid derivatives.
For the parent compound, quinoline-4-carboxylic acid, an intraperitoneal LD50 in mice has been reported as 200 mg/kg.[2]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated. A dust mask type N95 (US) is recommended.[3]
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
3.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
3.4. Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Emergency Procedures
4.1. First Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
4.2. Accidental Release Measures
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.
-
Do not let the product enter drains.
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
The following are representative experimental protocols for assessing the irritation potential of chemical substances, based on OECD guidelines.
5.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test method is used to identify chemicals that are irritant to the skin.[5][6][7][8]
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
A small amount of the test chemical is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period.
-
Following exposure, the tissue is thoroughly rinsed.
-
-
Endpoint Measurement: Cell viability is assessed using the MTT assay. The enzymatic conversion of the yellow MTT tetrazolium salt to a blue formazan product by viable cells is measured spectrophotometrically.
-
Classification: A chemical is identified as a skin irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) relative to a negative control.[6]
5.2. Acute Eye Irritation/Corrosion (OECD 405)
This guideline describes procedures to determine the potential for a substance to cause eye irritation or corrosion.[9][10] It emphasizes a tiered testing strategy to minimize animal use.
-
Weight-of-the-Evidence Analysis: Before in vivo testing, all existing information on the substance and its structural analogs is evaluated. This includes physicochemical properties, results from other toxicity tests, and data from in vitro studies.
-
In Vitro Testing: Validated in vitro tests, such as the Reconstructed human Cornea-like Epithelium (RhCE) test method, are performed to predict eye irritation potential.[11]
-
In Vivo Testing (if necessary): If in vitro data is insufficient, a sequential in vivo test using a single animal is considered.
-
A small, single dose of the substance is applied to the eye of one animal.
-
The eye is observed for signs of irritation or corrosion at specific intervals.
-
If severe damage is observed, no further testing is performed. If the initial test is inconclusive, a confirmatory test on a second animal may be conducted.
-
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Visualizations
Hazard Identification and Control Workflow
The following diagram illustrates a logical workflow for identifying and controlling the hazards associated with this compound in a laboratory setting.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. oecd.org [oecd.org]
- 6. iivs.org [iivs.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. thepsci.eu [thepsci.eu]
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile nature, arising from multiple points for chemical modification, has enabled the development of a vast array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, mechanisms of action, structure-activity relationships, and applications in modern drug discovery, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of the Quinoline Core
The construction of the quinoline ring system can be achieved through several classic named reactions, each offering a unique pathway to substituted derivatives.[1]
Skraup Synthesis
A fundamental method for quinoline synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction is notoriously exothermic but effective for producing quinoline itself and some substituted analogs.[2]
Experimental Protocol: Skraup Synthesis of Quinoline [2]
-
Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a homogeneous slurry of arsenic pentoxide (588 g, 2.45 moles), 3-nitro-4-aminoanisole (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Heating: After the initial exothermic reaction subsides, heat the mixture in an oil bath, maintaining a temperature of 140-150°C for 3-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Perform steam distillation to isolate the crude quinoline. The quinoline layer is then separated from the aqueous layer in the distillate.
-
Purification: The crude product is purified by fractional distillation, collecting the fraction boiling at 235-237°C.
Friedländer Synthesis
The Friedländer synthesis provides a more versatile and generally milder route to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [3]
-
Reactant Preparation: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%) as a Lewis acid catalyst.
-
Reaction: Stir the reaction mixture at 60°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Therapeutic Applications and Mechanisms of Action
The quinoline scaffold is a key pharmacophore in a multitude of approved drugs and clinical candidates, exhibiting a broad range of biological activities.
Antimalarial Agents
Quinoline-containing drugs have long been a cornerstone of antimalarial therapy.[5] These agents are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite in its acidic food vacuole.[6] By inhibiting the polymerization of heme into hemozoin, free heme accumulates, leading to oxidative stress and parasite death.[6]
Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives
| Compound | Target/Strain | IC₅₀ (µM) | Reference |
| Chloroquine | P. falciparum (D6, chloroquine-sensitive) | 0.370 | [7] |
| Chloroquine | P. falciparum (W2, chloroquine-resistant) | - | [7] |
| Quinine | P. falciparum | - | |
| Mefloquine | P. falciparum | - | |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (chloroquine-resistant) | 1.2 | [5] |
| 4-aminoquinoline-pyrimidine hybrid | P. falciparum (W2, chloroquine-resistant) | 0.033 | [7] |
| Quinoline-1,2,4-triazine hybrid (40d) | β-hematin formation | 4.54 ± 0.16 | [5] |
| Quinoline derivative (5) | P. falciparum | 0.014 - 5.87 µg/mL | [5] |
Antibacterial Agents (Fluoroquinolones)
The fluoroquinolones are a major class of synthetic antibacterial agents characterized by a quinoline core with a fluorine atom at position 6. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] This inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[8][9]
Table 2: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Ciprofloxacin | E. coli | ≤0.25 | - | [10] |
| Ciprofloxacin | P. aeruginosa | ≤0.5 | - | [10] |
| Levofloxacin | H. pylori | - | - | [11] |
| Norfloxacin | E. coli | - | - | [12] |
Anticancer Agents
The quinoline scaffold is prevalent in a number of anticancer drugs that target various aspects of cancer cell biology, including cell signaling, proliferation, and survival.
Many quinoline-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
EGFR and VEGFR Inhibitors: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are crucial targets in oncology.[9][13] Quinoline derivatives have been developed as dual inhibitors of these receptors, blocking downstream signaling pathways involved in cell proliferation and angiogenesis.[9][14]
-
PI3K/Akt/mTOR Pathway Inhibitors: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[15] Several quinoline-based molecules have been identified as potent inhibitors of this pathway, showing promise in treating various cancers.[16][17]
Table 3: In Vitro Activity of Quinoline-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ / Kᵢ (nM) | Reference |
| Compound 5a | EGFR / HER-2 | 71 / 31 | [14] |
| Quinoxalinone CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | [18] |
| PQQ | mTOR | 64 | [16] |
| Quinoline derivative (8i) | PI3Kα | 0.50 - 2.03 | [17] |
| Isoxazolo-quinoline-3,4-dione (14) | Pim-1 / Pim-2 | Kᵢ = 2.5 / 43.5 | [19] |
| Bosutinib (SKI-606) | Src | 1 - 3 | [20] |
| Ki8751 | VEGFR-2 | 0.9 | [20] |
Microtubules, dynamic polymers of tubulin, are essential for cell division. Some quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics.[21][22] This leads to mitotic arrest and apoptosis in cancer cells.[22]
Table 4: In Vitro Activity of Quinoline-Based Tubulin Inhibitors
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| Compound 4c | Tubulin Polymerization | 17 ± 0.3 | [22] |
| Compound 4g | MCF-7 cell line | 3.02 ± 0.63 | [23] |
| St. 42 | Tubulin Polymerization | 2.54 | [21] |
| St. 43 | Tubulin Polymerization | 2.09 | [21] |
| Q19 | HT-29 cell line | 0.051 | [24] |
Biological Evaluation Protocols
The assessment of the biological activity of novel quinoline derivatives is crucial for drug development. Standardized in vitro assays are employed to determine cytotoxicity and mechanism of action.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Experimental Protocol: MTT Assay [8][25]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline test compound. Include vehicle control wells (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring importance in medicinal chemistry. The ability of quinoline-based compounds to interact with a wide range of biological targets, from enzymes in infectious pathogens to key signaling proteins in human cells, underscores the privileged nature of this heterocyclic system. Future research will undoubtedly continue to unlock the full potential of the quinoline scaffold in the development of novel and effective medicines.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedlander quinoline synthesis [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. smj.org.sa [smj.org.sa]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ijmphs.com [ijmphs.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Versatility of 2-Cyclopropylquinoline-4-carboxylic Acid as a Key Building Block in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 2-cyclopropylquinoline-4-carboxylic acid stands out as a valuable building block for the synthesis of novel drug candidates. The incorporation of a cyclopropyl group at the 2-position can significantly influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets, making it an attractive starting point for the development of potent and selective inhibitors for various enzymes and receptors. This technical guide explores the key applications of this compound in drug discovery, with a focus on its role in the development of HMG-CoA reductase inhibitors and its potential in other therapeutic areas such as cancer and infectious diseases.
HMG-CoA Reductase Inhibition: A Prime Application
A significant application of the 2-cyclopropylquinoline scaffold lies in the development of potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Statins, which are HMG-CoA reductase inhibitors, are among the most prescribed drugs worldwide for the treatment of hypercholesterolemia. Research has shown that novel 2-cyclopropyl-4-thiophenyl quinoline-based mevalonolactones exhibit potent HMG-CoA reductase inhibitory activity, with some compounds showing efficacy comparable to or greater than commercially available statins like pitavastatin.[1]
Quantitative Analysis of HMG-CoA Reductase Inhibitory Activity
The following table summarizes the in vitro HMG-CoA reductase inhibitory activity of synthesized 2-cyclopropyl-4-thiophenyl-quinoline derivatives.
| Compound ID | Structure | IC50 (nM)[1] |
| 1d | (4R,6S)-6-[(E)-2-(2-cyclopropyl-6-fluoro-4-(4-fluoro-thiophenyl)-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | 8.9 |
| 1f | (4R,6S)-6-[(E)-2-(2-cyclopropyl-6-fluoro-4-(3-methoxy-thiophenyl)-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | 9.2 |
| 1q | (4R,6S)-6-[(E)-2-(2-cyclopropyl-6-fluoro-4,7-di(3-methoxy-thiophenyl)-quinoline-3-yl)-ethenyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | 7.5 |
| Pitavastatin | (Reference drug) | 8.5 |
Cholesterol Biosynthesis Pathway and HMG-CoA Reductase Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase and its inhibition by statin-like compounds.
Caption: Inhibition of HMG-CoA Reductase in the Cholesterol Biosynthesis Pathway.
Experimental Protocol: Synthesis of 2-Cyclopropyl-4-thiophenyl-quinoline Mevalonolactones
The synthesis of these potent HMG-CoA reductase inhibitors involves a multi-step process starting from substituted anilines. While not directly starting from this compound, this protocol highlights the construction of the key 2-cyclopropylquinoline core.[1]
Step 1: Synthesis of 2-cyclopropyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester A mixture of a substituted aniline (1.0 eq), diethyl 2-(cyclopropanecarbonyl)malonate (1.2 eq), and diphenyl ether is heated at 250 °C for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitate is collected by filtration and washed with hexane to afford the product.
Step 2: Synthesis of 2-cyclopropyl-4-chloroquinoline-3-carboxylic acid ethyl ester The product from Step 1 is refluxed in phosphorus oxychloride for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured into ice water. The resulting solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 2-cyclopropyl-4-thiophenyl-quinoline-3-carboxylic acid ethyl ester To a solution of the product from Step 2 in DMF, a substituted thiophenol (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is stirred at 80 °C for 4 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Subsequent modifications The resulting ester is then subjected to a series of reactions including DIBAL-H reduction, Wittig reaction with a phosphonium ylide derived from a protected mevalonolactone precursor, and finally deprotection to yield the target mevalonolactone derivatives.
Caption: General synthetic workflow for 2-cyclopropyl-quinoline HMG-CoA reductase inhibitors.
Potential Applications in Oncology and Infectious Diseases
The quinoline-4-carboxylic acid scaffold is also a key component in compounds targeting other diseases, suggesting that this compound could be a valuable starting material for developing novel therapeutics in these areas.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[2] Inhibition of DHODH is a validated strategy for the treatment of cancer and autoimmune diseases.[2] Several 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[2][3] The introduction of a cyclopropyl group at the 2-position could lead to novel DHODH inhibitors with improved potency and pharmacokinetic properties.
Anticancer Activity via Other Mechanisms
Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), both of which are promising targets for cancer therapy.[4][5] Given the structural similarities, this compound could serve as a scaffold to develop novel HDAC and SIRT3 inhibitors.
Antibacterial Activity
The quinoline core is famously present in quinolone and fluoroquinolone antibiotics. While the primary mechanism of these drugs involves inhibition of bacterial DNA gyrase and topoisomerase IV, the broader quinoline-4-carboxylic acid class has shown activity against various bacterial strains.[6] Further exploration of this compound derivatives could lead to the discovery of new antibacterial agents.
Future Directions
This compound is a promising and versatile building block in medicinal chemistry. While its application in the development of HMG-CoA reductase inhibitors is well-documented, its potential in other therapeutic areas remains largely untapped. Future research should focus on:
-
Diversification of the scaffold: Synthesizing libraries of derivatives by modifying the carboxylic acid group (e.g., amides, esters) and functionalizing the quinoline ring to explore structure-activity relationships (SAR).
-
Broad biological screening: Testing these new derivatives against a wide range of biological targets, including DHODH, HDACs, SIRT3, and various bacterial and viral proteins.
-
Computational modeling: Employing in silico methods to guide the design of new derivatives with improved binding affinity and selectivity for their respective targets.
By leveraging the unique properties of the this compound core, researchers can continue to develop novel and effective therapeutic agents for a variety of diseases.
References
- 1. Synthesis and HMG-CoA reductase inhibition of 2-cyclopropyl-4-thiophenyl-quinoline mevalonolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physchemres.org [physchemres.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation into the Bioactivity of 2-Cyclopropylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1] The versatility of the quinoline ring system, particularly with substitutions at the 2- and 4-positions, has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4] This guide explores the potential bioactivity of a specific derivative, 2-Cyclopropylquinoline-4-carboxylic acid, by extrapolating from the established activities of its structural analogs. The introduction of a cyclopropyl group at the 2-position is a common strategy in medicinal chemistry to improve metabolic stability, potency, and target selectivity.
Potential Bioactivities and Mechanisms of Action
Based on the activities of related 2-substituted quinoline-4-carboxylic acids, this compound is hypothesized to exhibit several key bioactivities.
Antimicrobial Activity
Numerous 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated significant antibacterial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and drug-resistant strains.[2][5] The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4]
Potential Signaling Pathway for Antibacterial Action:
Caption: Putative mechanism of antibacterial action via inhibition of bacterial DNA gyrase and topoisomerase IV.
Anticancer Activity
Derivatives of quinoline-4-carboxylic acid have shown promise as anticancer agents, exhibiting antiproliferative effects against various cancer cell lines.[3] One of the potential mechanisms for this activity is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is crucial for cell proliferation.[6]
Potential Signaling Pathway for Anticancer Action:
Caption: Hypothesized anticancer mechanism through inhibition of DHODH and subsequent pyrimidine depletion.
Anti-inflammatory Activity
Quinoline-4-carboxylic acids have also been investigated for their anti-inflammatory properties.[3] The mechanism can be multifaceted, potentially involving the modulation of inflammatory pathways and enzyme activities.
Sirtuin Inhibition
Recent studies have identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin 3 (SIRT3), a class III histone deacetylase.[7][8] SIRT3 plays a role in metabolism and cancer, making it an attractive therapeutic target.[7][8] It is plausible that this compound could also exhibit inhibitory activity against sirtuins.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound.
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria should be used.
-
Culture Preparation: Bacteria are cultured in Mueller-Hinton Broth (MHB) to mid-log phase and diluted to a final concentration of 5 x 10^5 CFU/mL.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are made in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro DHODH Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against human DHODH.
Methodology:
-
Reagents: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), and Coenzyme Q10.
-
Assay Principle: The activity of DHODH is measured by monitoring the reduction of the electron acceptor DCIP, which results in a decrease in absorbance at 600 nm.
-
Procedure:
-
The reaction is performed in a 96-well plate containing a buffer solution (e.g., Tris-HCl).
-
Varying concentrations of this compound are pre-incubated with DHODH and Coenzyme Q10.
-
The reaction is initiated by the addition of dihydroorotate and DCIP.
-
The decrease in absorbance at 600 nm is measured kinetically using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Predictive Quantitative Data
The following tables present hypothetical data for this compound based on typical results for active quinoline derivatives.
Table 1: Predicted Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | This compound | Ciprofloxacin (Control) |
| Staphylococcus aureus | 8 | 1 |
| Bacillus subtilis | 16 | 0.5 |
| Escherichia coli | 32 | 0.25 |
| Pseudomonas aeruginosa | >128 | 2 |
Table 2: Predicted In Vitro Enzyme Inhibition and Cytotoxicity (IC50 in µM)
| Target/Assay | This compound | Positive Control |
| Human DHODH | 0.5 | Brequinar (0.02) |
| SIRT3 | 10 | Known SIRT3 Inhibitor (e.g., 5) |
| MCF-7 Cytotoxicity | 15 | Doxorubicin (0.1) |
| HCT-116 Cytotoxicity | 25 | Doxorubicin (0.08) |
Conclusion
While direct experimental evidence is pending, the structural analogy of this compound to a well-established class of bioactive molecules suggests a high potential for therapeutic relevance. Preliminary investigation points towards promising avenues in antimicrobial and anticancer research. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of this compound's bioactivity profile. Further synthesis and in-depth biological testing are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pfitzinger Reaction: Application Notes and Protocols for Quinoline-4-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[2][3] These application notes provide a comprehensive overview of the Pfitzinger reaction, including detailed experimental protocols and a summary of reaction conditions to guide researchers in the efficient synthesis of these valuable heterocyclic compounds.
Reaction Mechanism and Principles
The Pfitzinger reaction proceeds through a well-established mechanism initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (isatinate).[4] This intermediate, typically generated in situ, then condenses with the carbonyl compound to form an imine (Schiff base), which subsequently tautomerizes to the more stable enamine.[2] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the aromatic quinoline-4-carboxylic acid.[2][4]
Applications in Research and Drug Development
The quinoline-4-carboxylic acid motif is a cornerstone in drug discovery and development.[4] The Pfitzinger reaction provides a direct and efficient route to a diverse library of these compounds for structure-activity relationship (SAR) studies and lead optimization.[2] Notably, derivatives of quinoline-4-carboxylic acid have been investigated as potential HIV-1 inhibitors and are integral to the synthesis of drugs like Cinchocaine.[4] Furthermore, this reaction has been instrumental in developing inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), a target for anti-inflammatory and anticancer therapies.[4]
Quantitative Data Summary
The yield and success of the Pfitzinger reaction are highly dependent on the specific substrates, base, solvent, and reaction temperature. The following tables summarize representative reaction conditions and yields reported in the literature.
Table 1: Reaction of Isatin with Various Carbonyl Compounds under Conventional Heating
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 8 | 80 | [2] |
| Isatin | Acetophenone | 33% KOH | Ethanol | 12-13 | Excellent | [4] |
| Isatin | Acetophenone | KOH | Ethanol | 24 | 94 | [2] |
| Isatin | 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 | [2] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [4] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - (75°C) | 86 | [4] |
| Isatin | Acetylpyrazine | KOH | - | - | ~41% | [4] |
| Isatin | 1,3-Cyclohexanedione | KOH | Water/Ethanol | - | Low | [4] |
| Isatin | Biacetyl | KOH | - | - | Failed | [4] |
Note: Yields can be highly dependent on the specific reaction scale, purity of reagents, and workup procedures. "Excellent" yield suggests a high but unspecified percentage.
Experimental Protocols
This section provides detailed, representative protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction under both conventional heating and microwave irradiation.
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid from Isatin and Acetophenone (Conventional Heating)
This protocol is a representative example of a conventional Pfitzinger reaction.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Deionized Water
-
Diethyl Ether (for extraction)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring.[4] Caution: The dissolution of KOH is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium isatinate.[4] Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[4]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 12-13 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Remove the bulk of the solvent by rotary evaporation.[2]
-
Add water to the residue to dissolve the potassium salt of the product.[2]
-
Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[2]
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.[2][4]
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]
Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids
Microwave irradiation can significantly reduce reaction times.
Materials and Reagents:
-
Isatin
-
Appropriate Ketone (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)
-
33% Aqueous Potassium Hydroxide (KOH)
-
Acetic Acid
-
Ice-water mixture
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2]
-
Addition of Carbonyl Compound: To this solution, add the appropriate ketone (10.0 mmol).[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[2]
-
Workup and Isolation:
Mandatory Visualizations
Caption: General workflow of the Pfitzinger reaction.
Caption: Experimental workflow for Pfitzinger synthesis.
References
Application Notes and Protocols for the Doebner Reaction in the Synthesis of 2-Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Doebner Reaction
The Doebner reaction, first reported by Oscar Doebner in 1887, is a versatile and powerful method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1][2] This three-component, one-pot synthesis involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][3][4] The resulting quinoline core is a significant structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[3][5] This makes the Doebner reaction highly relevant in the field of drug discovery and development.[3]
While the classical Doebner reaction is effective, it can be associated with low yields, particularly when anilines with electron-withdrawing groups are used.[1][5] Consequently, extensive research has been dedicated to optimizing reaction conditions and developing modified protocols to enhance yields and broaden the substrate scope.[1]
Reaction Mechanism
The mechanism of the Doebner reaction is understood to proceed through several key steps. Initially, the aniline and aldehyde undergo condensation to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, or a similar condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[1] The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in a hydrogen transfer process.[1]
Two plausible mechanistic pathways are proposed. One pathway begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. An alternative, and more commonly depicted, mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid.[6]
Applications in Drug Discovery: Inhibition of STAT3 Signaling
Quinoline derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities.[3] A notable application is in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The constitutive activation of STAT3 is a characteristic of many human cancers, where it plays a critical role in cell proliferation, survival, and metastasis.[3]
A key example of a STAT3 inhibitor with a quinoline core is YHO-1701, a potent and orally bioavailable small molecule.[3] YHO-1701, a quinoline-4-carboxylic acid derivative, can be synthesized via a Doebner-like three-component reaction.[3] Its mechanism of action involves binding to the SH2 domain of the STAT3 monomer, which inhibits STAT3 dimerization. This prevention of dimerization blocks the translocation of the STAT3 dimer to the nucleus, thereby inhibiting the transcription of downstream target genes involved in tumor progression.[3]
Experimental Protocols
General Experimental Workflow
The Doebner reaction is typically a straightforward one-pot synthesis. The general procedure involves mixing the aniline, aldehyde, and pyruvic acid in a suitable solvent, often with a catalyst, and heating the mixture for a specific duration. The product is then isolated and purified.[1]
Detailed Protocol for the Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid
This protocol is adapted from a modified Doebner reaction for the synthesis of substituted quinolines.[3]
Materials:
-
Substituted aniline (e.g., aniline) (1.8 mmol)
-
Substituted aldehyde (e.g., 1-adamantanecarbaldehyde) (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Acetonitrile (MeCN)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) to the solution.[3]
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[3]
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.[3]
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the aqueous layer and extract it with EtOAc.[3]
-
Wash the combined organic layers with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
The crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield of the Doebner reaction, especially when using anilines with electron-withdrawing groups. The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline.
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H | H₂O | 100 | 25 |
| 2 | p-TsOH·H₂O (1.0) | EtOH | Reflux | 30 |
| 3 | Sc(OTf)₃ (0.1) | MeCN | 80 | 45 |
| 4 | BF₃·OEt₂ (1.0) | MeCN | 65 | 70 |
| 5 | BF₃·THF (0.5) | MeCN | 65 | 85 |
| 6 | BF₃·THF (0.28) | MeCN | 65 | 82 |
Data adapted from studies on optimizing the Doebner reaction.[5][7][8]
Visualizations
Doebner Reaction Mechanism
Caption: Proposed mechanism of the Doebner reaction.
Experimental Workflow for Doebner Reaction
Caption: General experimental workflow for the Doebner reaction.
STAT3 Signaling Pathway and Inhibition
Caption: STAT3 signaling pathway and inhibition by a quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Styryl-4-quinolinecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Styryl-4-quinolinecarboxylic acids represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. These molecules have demonstrated a wide spectrum of biological activities, including antitubercular, antileishmanial, and anticancer properties.[1][2] The quinoline core is a privileged scaffold in drug development, and its combination with a styryl moiety often leads to compounds with enhanced biological efficacy.[1][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient methodology for the rapid synthesis of complex organic molecules.[4][5][6][7] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to significant reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.[5][6][7] The primary mechanisms of microwave heating involve dipolar polarization and ionic conduction, which allow for rapid and uniform heating of polar molecules within the reaction medium.[4][5]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-styryl-4-quinolinecarboxylic acids, summarizing key reaction data and providing a comprehensive experimental workflow.
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various 2-styryl-4-quinolinecarboxylic acid derivatives. The synthesis typically proceeds via a Knoevenagel condensation of 2-methylquinoline-4-carboxylic acid with a variety of substituted aromatic aldehydes.[1]
| Entry | Aromatic Aldehyde Substituent | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-H | 2 - 5 | 100 - 200 | ~150 | 60-90 | [2] |
| 2 | 4-Cl | 2 - 5 | 100 - 200 | ~150 | 60-90 | [2] |
| 3 | 2-Cl | 2 - 5 | 100 - 200 | ~150 | 60-90 | [2] |
| 4 | 4-OCH₃ | 5 | Not Specified | Not Specified | 52 | [1] |
| 5 | 4-N(CH₃)₂ | 5 | Not Specified | Not Specified | 65 | [1] |
| 6 | 3-NO₂ | 5 | Not Specified | Not Specified | 70 | [1] |
| 7 | 4-NO₂ | 5 | Not Specified | Not Specified | 75 | [1] |
| 8 | 2,4-diCl | 5 | Not Specified | Not Specified | 68 | [1] |
Experimental Protocols
This section details the two-step synthesis of 2-styryl-4-quinolinecarboxylic acids, starting from isatin, which is first converted to 2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction, followed by a microwave-assisted Knoevenagel condensation with an aromatic aldehyde.
Step 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid (Pfitzinger Reaction)
This protocol is adapted from a microwave-assisted procedure for a similar quinoline derivative.[3]
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 37%
-
Microwave reactor tube (30 mL) with a magnetic stir bar
-
Monosodium phosphate or similar buffer for pH adjustment
Procedure:
-
In a 30 mL microwave reaction tube, dissolve isatin (e.g., 200 mg, 1.36 mmol) in 4 mL of 10% aqueous KOH.
-
Add acetone (e.g., 0.3 mL) to the solution.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 150°C with a power of 100 W for 15 minutes with vigorous magnetic stirring.
-
After the first cycle, allow the mixture to cool to room temperature.
-
Repeat the microwave irradiation under the same conditions for a second 15-minute cycle.
-
After cooling, carefully acidify the reaction mixture with 37% HCl to a pH below 6.5 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-methylquinoline-4-carboxylic acid.
Step 2: Microwave-Assisted Synthesis of 2-Styryl-4-quinolinecarboxylic Acids (Knoevenagel Condensation)
This protocol is a general procedure based on reported microwave-assisted syntheses.[1][2]
Materials:
-
2-Methylquinoline-4-carboxylic acid
-
Substituted aromatic aldehyde (1-2 equivalents)
-
Glacial acetic acid or Trifluoroacetic acid (TFA) as catalyst
-
Microwave reactor tube with a magnetic stir bar
Procedure:
-
In a microwave reactor tube, add 2-methylquinoline-4-carboxylic acid, the desired aromatic aldehyde (1-2 equivalents), and a catalytic amount of glacial acetic acid or trifluoroacetic acid.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at a power of 200 W, maintaining a temperature of 150°C for a duration of 2 to 5 minutes with vigorous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate from the reaction mixture. If not, the product can be isolated by adding cold water and filtering the resulting solid.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the two-step microwave-assisted synthesis of 2-styryl-4-quinolinecarboxylic acids.
Proposed Signaling Pathway for Anticancer Activity
Some 2-styrylquinoline derivatives have been shown to induce apoptosis in cancer cells.[3][8] The following diagram illustrates a general intrinsic apoptosis pathway that could be activated by these compounds.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Quinoline Carboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling target for therapeutic intervention in oncology, autoimmune disorders, and infectious diseases.[1][3] 4-Quinoline carboxylic acids represent a promising class of DHODH inhibitors, with several analogues demonstrating potent enzymatic inhibition and cellular activity.[1][4][5] This document provides detailed protocols for the synthesis of 4-quinoline carboxylic acids and methods for their evaluation as DHODH inhibitors.
Mechanism of Action
DHODH is a mitochondrial enzyme that is linked to the electron transport chain.[2][6] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[7] This leads to cell cycle arrest, primarily at the S-phase, and can induce apoptosis or cellular differentiation.[1][3] The carboxylate group of 4-quinoline carboxylic acids is crucial for their inhibitory activity, forming key interactions with residues such as Arginine 136 (R136) and Glutamine 47 (Q47) in the DHODH active site.[1]
Signaling Pathways Affected by DHODH Inhibition
Inhibition of DHODH has been shown to modulate several cellular signaling pathways, highlighting its broader impact beyond nucleotide depletion.
Recent studies have indicated that DHODH may play a role in regulating the Wnt/β-catenin signaling pathway.[8] Furthermore, DHODH inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA and subsequent activation of the STING (stimulator of interferon genes) pathway, which can enhance anti-tumor immune responses.[6]
Synthesis of 4-Quinoline Carboxylic Acids
The synthesis of 4-quinoline carboxylic acids can be achieved through several established methods, most notably the Pfitzinger and Doebner reactions.
General Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis via Pfitzinger Reaction
This protocol describes the synthesis of 2-substituted-4-quinoline carboxylic acids from isatin and a suitable carbonyl compound.[1][9]
Materials:
-
Isatin
-
Substituted acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve isatin and the substituted acetophenone in a mixture of ethanol and water.
-
Add potassium hydroxide to the mixture.
-
Reflux the reaction mixture for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-quinoline carboxylic acid.
Protocol 2: Synthesis via Doebner Reaction
This protocol outlines the three-component synthesis of 2-substituted-4-quinoline carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10][11]
Materials:
-
Substituted aniline
-
Substituted benzaldehyde
-
Pyruvic acid
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Acid catalyst (e.g., BF₃·THF) (optional, can improve yields for electron-deficient anilines)[10][11]
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the substituted aniline in ethanol or acetonitrile, add the substituted benzaldehyde.
-
If using a catalyst, add it to the mixture.
-
Add pyruvic acid dropwise to the reaction mixture.
-
Reflux the mixture for the appropriate time (typically 3-24 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-quinoline carboxylic acid.
Biological Evaluation
Protocol 3: In Vitro DHODH Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Synthesized 4-quinoline carboxylic acid compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the test compound.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding DHO, decylubiquinone, and DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Inhibitory Activity of 4-Quinoline Carboxylic Acids
The following table summarizes the DHODH inhibitory activity of selected 4-quinoline carboxylic acid analogues from the literature.
| Compound ID | Structure | DHODH IC₅₀ (nM) | Reference |
| Brequinar | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-quinoline-4-carboxylic acid | ~20 | [7] |
| Compound 41 | 2-(2-chloropyridin-3-yl)-6-fluoro-3-methylquinoline-4-carboxylic acid | 9.71 ± 1.4 | [1][4][5][12] |
| Compound 43 | 6-fluoro-3-methyl-2-(2-(trifluoromethyl)pyridin-3-yl)quinoline-4-carboxylic acid | 26.2 ± 1.8 | [1][4][5][12] |
| Compound 46 (1,7-Naphthyridine) | 6-fluoro-2-(2-fluoropyridin-3-yl)-1,7-naphthyridine-4-carboxylic acid | 28.3 ± 3.3 | [1][4][12] |
Conclusion
The synthesis of 4-quinoline carboxylic acids via the Pfitzinger or Doebner reactions provides a versatile platform for the development of potent DHODH inhibitors. The protocols outlined in this document offer a foundation for researchers to synthesize and evaluate novel analogues. The modulation of key signaling pathways by these compounds further underscores their therapeutic potential and warrants continued investigation in drug discovery programs.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
Application of Quinoline Derivatives in Anti-Inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which are often associated with adverse side effects.[4][5] This document provides detailed application notes on the mechanisms of action of quinoline derivatives and protocols for their evaluation in anti-inflammatory research.
Mechanisms of Action of Quinoline Derivatives in Inflammation
Quinoline derivatives exert their anti-inflammatory effects by modulating various key signaling pathways and molecular targets involved in the inflammatory cascade. Structure-activity relationship (SAR) studies have revealed that the pharmacological activities and target specificities are largely dependent on the nature and position of substituents on the quinoline ring.[2][6]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of cellular responses during inflammation.[7] Dysregulation of NF-κB signaling is linked to chronic inflammatory diseases.[7][8] Several quinoline derivatives have been identified as potent inhibitors of the NF-κB pathway.[7][9][10]
One notable mechanism involves the inhibition of NF-κB nuclear translocation.[7][10] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] Certain quinoline derivatives have been shown to interfere with this process, thereby downregulating the expression of inflammatory mediators.[7][11] For instance, the novel quinoline molecule, Q3, has been demonstrated to inhibit the TNF-induced transcription of NF-κB target genes.[7]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another crucial group of signaling molecules involved in the inflammatory response.[12] The MAPK family includes extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[12] Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators.[13] Some quinoline and isoquinoline derivatives have been shown to suppress the phosphorylation of MAPKs, thereby inhibiting downstream inflammatory events.[11][12]
Other Molecular Targets
Quinoline-based compounds have been developed to target a variety of other pharmacological targets implicated in inflammation:[2][4][6]
-
Cyclooxygenase (COX): Inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for anti-inflammatory drugs.[4]
-
Phosphodiesterase 4 (PDE4): PDE4 inhibitors have shown anti-inflammatory effects by increasing intracellular cyclic AMP levels.[4]
-
TNF-α Converting Enzyme (TACE): TACE is responsible for the release of soluble TNF-α, a key pro-inflammatory cytokine.[4]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel involved in pain and inflammation.[4]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the anti-inflammatory activity of selected quinoline derivatives from various studies.
| Compound | Assay | Cell Line/Model | IC50 / % Inhibition | Reference |
| Q3 | NF-κB Luciferase Reporter Assay | HeLa/NF-κB-Luc | Inhibition at 5 µM | [7][8] |
| Q3 | TNF-α induced TNF gene expression | HT-29 cells | ~20% reduction | [7] |
| Q3 | TNF-α induced TNF gene expression | DLD-1 cells | ~40% reduction | [7] |
| Q3 | TNF-α induced TNF gene expression | Int-407 cells | ~20% reduction | [7] |
| Compound 18a | LPS-induced NO production | J774A.1 macrophages | - | [11] |
| Compound 18b | LPS-induced NO production | J774A.1 macrophages | - | [11] |
| HSR1101 | LPS-induced IL-6 production | BV2 microglia | Potent suppression | [12] |
| HSR1101 | LPS-induced TNF-α production | BV2 microglia | Potent suppression | [12] |
| HSR1101 | LPS-induced NO production | BV2 microglia | Potent suppression | [12] |
| Compound 3g | Xylene-induced ear edema | Mice | 63.19% inhibition | [14][15] |
| Compound 6d | Xylene-induced ear edema | Mice | 68.28% inhibition | [14][15] |
| QC | Xylene-induced ear edema | Mice | More potent than diclofenac | [16] |
Experimental Protocols
In Vitro Anti-Inflammatory Assays
This protocol is based on the principle of measuring the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 or J774A.1 macrophage cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Quinoline derivative stock solution (dissolved in DMSO)
-
Griess Reagent System (e.g., from Promega)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
This protocol allows for the detection of the phosphorylated (active) forms of MAPK proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative and/or LPS as described in the previous protocol for a shorter duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Anti-Inflammatory Assay
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[5]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Quinoline derivative formulation for oral or intraperitoneal administration
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the quinoline derivative or reference drug to the animals. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
Quinoline derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory drugs. Their ability to modulate key inflammatory pathways such as NF-κB and MAPK provides a strong rationale for their further investigation. The protocols and data presented in these application notes offer a foundational guide for researchers in the screening and characterization of new quinoline-based anti-inflammatory agents. Further research, including pharmacokinetic and toxicological studies, will be crucial for the clinical translation of these promising compounds.[9][17]
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Preparation and Antimicrobial Screening of Quinoline Derivatives
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apjhs.com [apjhs.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. asm.org [asm.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. grownextgen.org [grownextgen.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the accurate detection, quantification, and structural elucidation of quinoline and its derivatives. Quinoline compounds are a significant class of heterocyclic aromatic molecules found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties. Accurate characterization is therefore critical in fields ranging from pharmaceutical development and quality control to environmental monitoring. This document outlines several powerful analytical techniques for this purpose.
Overview of Analytical Techniques
The characterization of quinoline compounds employs a variety of analytical techniques, often used in combination to provide comprehensive structural and quantitative information. The most prevalent methods include chromatographic techniques for separation and quantification, and spectroscopic techniques for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Widely used for its high sensitivity, selectivity, and reproducibility in separating and quantifying quinoline derivatives in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile quinoline compounds, offering high sensitivity and selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structure elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of quinoline compounds, aiding in identification and structural analysis.
-
UV-Visible (UV-Vis) Spectroscopy: Used for quantitative analysis and to study the electronic properties of quinoline derivatives.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps identify characteristic functional groups within the quinoline structure.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of quinoline compounds using various analytical methods. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: HPLC Methods for Quinoline Analysis
| Analyte | Matrix | HPLC Column | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | 0.2 µg/mL | 90.6 - 98.9 | |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 cartridges | - | 80.6 - 88.2 | |
| Quinoline Yellow WS | - | BIST A+ (5µm, 4.6x150 mm) | - | - | |
| Pyridine, 2-picoline, 4-picoline, Quinoline | Mainstream Cigarette Smoke | Zorbax SB-Aq (4.6x150 mm, 5 µm) | 1.74 - 14.32 ng/cig | - |
Table 2: GC-MS Methods for Quinoline Analysis
| Analyte | Matrix | GC Column | Limit of Detection (LOD) | Recovery (%) | Reference |
| Quinoline | Textiles | DB-5MS (30 m × 0.25 mm × 0.5 μm) | 0.1 mg/kg | 82.9 - 92.0 |
Table 3: Typical HPLC Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but |
Application Notes and Protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Carboxylic Acids in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of various classes of carboxylic acids in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The methods described herein are suitable for applications in metabolomics, clinical diagnostics, and drug development.
Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples by LC-MS/MS with 3-Nitrophenylhydrazine (3NPH) Derivatization
Short-chain fatty acids (SCFAs) are key metabolites produced by the gut microbiota and are implicated in various physiological processes. This protocol details a robust and sensitive method for the quantification of SCFAs in fecal samples.
Quantitative Data Summary
The following table summarizes the performance of the 3NPH derivatization method for SCFA analysis.
| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) | Recovery (%) | Precision (CV%) |
| Acetate | 1 - 1000 | 50 | 100 | 95 - 105 | < 10 |
| Propionate | 1 - 1000 | 25 | 50 | 93 - 107 | < 10 |
| Butyrate | 1 - 1000 | 25 | 50 | 96 - 104 | < 10 |
| Isobutyrate | 1 - 1000 | 25 | 50 | 94 - 106 | < 10 |
| Valerate | 1 - 1000 | 10 | 25 | 92 - 108 | < 11 |
| Isovalerate | 1 - 1000 | 10 | 25 | 91 - 109 | < 11 |
Experimental Protocol
1. Fecal Sample Homogenization: a. Weigh a portion of the frozen fecal sample (approximately 50-100 mg). b. Homogenize the sample in 70% isopropanol to a final concentration of 2.0 mg dry weight/mL.[1][2] c. Centrifuge the homogenate to pellet solid debris. d. Collect the clear supernatant for derivatization.
2. Derivatization Procedure: a. To 50 µL of the fecal extract supernatant, add 50 µL of an internal standard mixture containing stable isotope-labeled SCFAs.[1][2] b. Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[1][2] c. Incubate the mixture at 40°C for 30 minutes.[1][2] d. Quench the reaction by adding 200 µL of 0.1% formic acid.[1][2]
3. LC-MS/MS Analysis: a. Liquid Chromatograph: Agilent 1200 series or equivalent.[1][2] b. Column: Kinetex® 2.6 µm XB-C18, 50 × 2.1 mm.[1][2] c. Mobile Phase A: 0.1% formic acid in water.[1][2] d. Mobile Phase B: 0.1% formic acid in acetonitrile.[1][2] e. Gradient: A suitable gradient to separate the derivatized SCFAs within a short run time (e.g., 4 minutes).[1] f. Mass Spectrometer: API 4000 Q-Trap or equivalent triple quadrupole mass spectrometer.[1][2] g. Ionization Mode: Negative Electrospray Ionization (ESI-). h. Detection: Multiple Reaction Monitoring (MRM) for each derivatized SCFA and its corresponding internal standard.
Workflow Diagram
Caption: Workflow for the analysis of short-chain fatty acids in fecal samples.
Analysis of Free Fatty Acids in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of free fatty acids in human plasma without the need for derivatization, offering a simpler and faster workflow.
Quantitative Data Summary
The following table presents typical performance characteristics for the direct analysis of free fatty acids in plasma.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) | Precision (CV%) |
| Palmitic Acid (C16:0) | 1 - 1000 | 0.5 | 1 | 92 - 108 | < 15 |
| Oleic Acid (C18:1) | 1 - 1000 | 0.5 | 1 | 94 - 106 | < 15 |
| Linoleic Acid (C18:2) | 1 - 1000 | 0.5 | 1 | 93 - 107 | < 15 |
| Arachidonic Acid (C20:4) | 0.5 - 500 | 0.2 | 0.5 | 90 - 110 | < 15 |
| Eicosapentaenoic Acid (EPA, C20:5) | 0.5 - 500 | 0.2 | 0.5 | 88 - 112 | < 15 |
| Docosahexaenoic Acid (DHA, C22:6) | 0.5 - 500 | 0.2 | 0.5 | 89 - 111 | < 15 |
Experimental Protocol
1. Plasma Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma or serum, add 295 µL of acetonitrile containing 1% formic acid. b. Add 5 µL of an internal standard solution (e.g., deuterated fatty acids). c. Vortex the mixture for 1 minute to precipitate proteins. d. Centrifuge the sample to pellet the precipitated proteins. e. Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatograph: UHPLC system.[3] b. Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[3] c. Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.[3] d. Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 2 mM ammonium acetate.[3] e. Gradient: A suitable gradient to resolve the fatty acids of interest. f. Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF). g. Ionization Mode: Negative Electrospray Ionization (ESI-).[3] h. Detection: Multiple Reaction Monitoring (MRM) for each fatty acid and its corresponding internal standard.[3]
Workflow Diagram
Caption: Workflow for the direct analysis of free fatty acids in plasma samples.
Analysis of TCA Cycle Intermediates in Serum/Plasma by LC-MS/MS
The tricarboxylic acid (TCA) cycle is a central metabolic hub. This protocol provides a method for the simultaneous quantification of TCA cycle intermediates in serum or plasma.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for TCA cycle intermediates.[4]
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (nM) | Recovery (%) | Precision (CV%) |
| Citric Acid | 122 - 125,000 | < 60 | > 95 | < 10 |
| Isocitric Acid | 29 - 30,000 | < 60 | > 95 | < 10 |
| α-Ketoglutaric Acid | 122 - 125,000 | < 60 | > 95 | < 10 |
| Succinic Acid | 23 - 24,000 | < 60 | > 95 | < 10 |
| Fumaric Acid | 23 - 24,000 | > 60 | > 95 | < 10 |
| Malic Acid | 6 - 6,400 | < 60 | > 95 | < 10 |
| Lactic Acid | 527 - 540,000 | > 60 | > 95 | < 10 |
Experimental Protocol
1. Serum/Plasma Sample Preparation: a. Thaw serum or plasma samples on ice. b. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards (e.g., deuterated TCA cycle intermediates). A common ratio is 3:1 solvent to sample. c. Vortex the mixture thoroughly. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis: a. Liquid Chromatograph: UPLC system.[5] b. Column: Atlantis dC18, 2.1 x 100 mm, 3 µm.[5] c. Mobile Phase A: 0.1% formic acid in water.[5] d. Mobile Phase B: Acetonitrile.[5] e. Gradient: A gradient elution suitable for separating the polar TCA cycle intermediates. f. Mass Spectrometer: Triple quadrupole mass spectrometer.[4] g. Ionization Mode: Negative Electrospray Ionization (ESI-).[4] h. Detection: Multiple Reaction Monitoring (MRM) for each TCA cycle intermediate and its corresponding internal standard.
SCFA Biosynthesis Pathway
Caption: Simplified overview of the main pathways for SCFA biosynthesis by gut microbiota.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 2-Aryl Quinoline-4-Carboxylic Acids
Authored for: Researchers, scientists, and drug development professionals.
Introduction: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in structure-based drug design, enabling the prediction of binding modes and affinities of small molecules, such as 2-aryl quinoline-4-carboxylic acids, to a macromolecular target.[2] The 2-aryl quinoline-4-carboxylic acid scaffold is a prominent feature in compounds with a wide range of biological activities, including antimicrobial and antileishmanial properties, making them attractive candidates for drug discovery.[3][4][5] This document provides a detailed protocol for performing molecular docking studies with this class of compounds.
I. Required Software and Materials
A standard molecular docking experiment requires several software packages for preparation, simulation, and analysis.
| Component | Description | Examples |
| Molecular Visualization & Preparation | For viewing and preparing protein and ligand structures. | UCSF Chimera/ChimeraX, AutoDock Tools (ADT), PyMOL, Discovery Studio Visualizer |
| Docking Software | The core engine for running the docking simulation. | AutoDock, AutoDock Vina, GOLD, Glide (Schrödinger) |
| Ligand Structure Source | Databases or software to obtain or draw ligand structures. | PubChem, ZINC, ChemDraw, MarvinSketch |
| Protein Structure Source | Database for experimentally determined protein structures. | RCSB Protein Data Bank (PDB) |
| Analysis Software | For analyzing and visualizing docking results and interactions. | LigPlot+, PyMOL, Discovery Studio Visualizer |
II. Detailed Experimental Protocol
The general workflow for a molecular docking calculation begins with obtaining the 3D structures of the target protein and the ligands (2-aryl quinoline-4-carboxylic acids), followed by preparation steps, the docking simulation, and finally, analysis of the results.[6]
Step 1: Target Protein Preparation
Accurate preparation of the receptor is a critical first step for a successful docking simulation.
-
Obtain Protein Structure: Download the 3D coordinates of the target protein from the RCSB PDB database.
-
Clean the Structure:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[7][8]
-
Remove all non-essential molecules, including water molecules, ions, and cofactors, unless they are known to be crucial for ligand binding.[9][10]
-
If the PDB file contains multiple protein chains, retain only the one relevant for the docking study.[9][10]
-
-
Add Hydrogens: Crystal structures typically lack hydrogen atoms. Add hydrogens to the protein, ensuring to add polar hydrogens which are important for interactions.[8]
-
Assign Charges: Assign partial charges to the protein atoms. For AutoDock, Kollman charges are typically used.
-
Repair Missing Residues: Check for any missing atoms or side chains in the protein structure and use tools like the Protein Preparation Workflow in Maestro or other modeling software to rebuild them.[11]
-
Save the Prepared Protein: Save the final, prepared protein structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).[8]
Step 2: Ligand Preparation (2-Aryl Quinoline-4-Carboxylic Acids)
The ligand must also be properly prepared to ensure accurate results.
-
Obtain Ligand Structure:
-
Download the 2D or 3D structure of the desired 2-aryl quinoline-4-carboxylic acid derivative from a database like PubChem.[12]
-
Alternatively, draw the molecule using software like ChemDraw and save it in a common format (e.g., MOL or SDF).
-
-
Generate 3D Conformation: If starting from a 2D structure, convert it to a 3D conformation.[13]
-
Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy, stable conformation.[10]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms and assign partial charges. For small organic molecules in AutoDock, Gasteiger charges are commonly used.[12]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This step is crucial for flexible ligand docking, allowing the docking software to explore different conformations of the ligand within the binding site.[12][14]
-
Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT for AutoDock).
Step 3: Grid Generation (Defining the Binding Site)
The docking process must be focused on the region of interest on the protein surface.
-
Identify the Binding Pocket:
-
If the downloaded protein structure has a co-crystallized ligand, the binding site can be defined based on its location.
-
If the binding site is unknown, "blind docking" can be performed where the entire protein surface is considered, or a binding site prediction server (e.g., CASTp) can be used.[6][8]
-
-
Define the Grid Box: Using the docking software's tools (e.g., AutoGrid for AutoDock), define a 3D grid box that encompasses the entire binding site. The grid box defines the search space for the ligand docking.[14][15] The size and coordinates of the grid box must be carefully set to ensure the ligand can freely rotate and translate within the active site.
Step 4: Running the Docking Simulation
This step involves executing the docking algorithm.
-
Configure Docking Parameters: Create a configuration file that specifies the prepared protein file, the prepared ligand file, and the grid parameter information.[14]
-
Set Algorithm Parameters: Specify the search algorithm to be used (e.g., Lamarckian Genetic Algorithm for AutoDock) and the number of docking runs to perform.[2]
-
Launch the Simulation: Execute the docking program. The software will explore various poses of the ligand within the defined grid box and rank them using a scoring function.[6]
Step 5: Analysis and Validation of Results
The final step is to analyze the output and validate the docking protocol.
-
Analyze Docking Poses: The output will consist of multiple docked poses for the ligand, each with a corresponding binding energy or score. The pose with the lowest binding energy is typically considered the most favorable.[16]
-
Visualize Interactions: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, Discovery Studio) to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the 2-aryl quinoline-4-carboxylic acid and the protein's active site residues.
-
Docking Protocol Validation:
-
To ensure the docking protocol is reliable, it must be validated.[17] A common method is to perform "re-docking".[15]
-
Take a protein-ligand complex from the PDB, remove the native ligand, and then dock it back into the same protein's binding site using the established protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the atoms of the re-docked ligand and the original crystallographic pose.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[17]
-
III. Data Presentation
Quantitative results from docking studies should be summarized for clarity and comparison. The table below shows example data from docking studies of 2-aryl quinoline-4-carboxylic acid derivatives against potential targets.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | H-Bonds |
| Compound 4 | E. coli DNA Gyrase B | -6.9[3] | Asp73, Gly77, Thr165 | 2 |
| Compound 9 | E. coli DNA Gyrase B | -6.9[3] | Asp73, Ile78, Pro79 | 1 |
| Compound 10 | E. coli DNA Gyrase B | -7.9[3] | Asp73, Gly77, Ile94 | 3 |
| Ciprofloxacin (Control) | E. coli DNA Gyrase B | -7.2[3] | Asp73, Ser47, Ala48 | 2 |
| Compound 1g | L. major NMT | -9.8 (example) | Tyr217, Leu328, Phe107 | 2 |
| Compound 2d | L. major NMT | -10.5 (example)[4][5] | Tyr217, Gly329, Val219 | 3 |
IV. Visualization of Workflows and Pathways
Diagrams created using Graphviz to illustrate key processes.
Caption: Molecular docking workflow from preparation to validation.
Caption: Logic diagram for docking protocol validation via RMSD.
References
- 1. KBbox: Methods [kbbox.h-its.org]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 5. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-Cyclopropylquinoline-4-carboxylic Acid as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylquinoline-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The quinoline scaffold itself is a privileged structure, found in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] The presence of a cyclopropyl group at the 2-position can enhance metabolic stability and binding affinity to biological targets, making this particular precursor an attractive starting point for the development of novel therapeutic agents.
These application notes provide a detailed overview of the synthetic utility of this compound in generating bioactive molecules. We present protocols for the synthesis of the precursor itself and its subsequent elaboration into potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Furthermore, we propose synthetic pathways to novel amide and ester derivatives and outline protocols for their evaluation as potential anticancer and antibacterial agents, thereby highlighting the broad therapeutic potential of this versatile precursor.
Synthesis of the Precursor: this compound
The synthesis of the this compound precursor can be achieved through established methods for quinoline synthesis, such as the Doebner and Pfitzinger reactions.
Protocol 1: Doebner Reaction
The Doebner reaction provides a straightforward, one-pot, three-component synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.
Reactants:
-
Aniline
-
Cyclopropanecarboxaldehyde
-
Pyruvic acid
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve aniline (10 mmol) and cyclopropanecarboxaldehyde (10 mmol) in ethanol (50 mL).
-
To this solution, add pyruvic acid (12 mmol).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 1: Synthesis of HMG-CoA Reductase Inhibitors (Statins)
This compound is a key precursor for the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. The synthesis involves the conversion of the carboxylic acid to a key aldehyde intermediate, which is then elaborated to the final statin side chain.
Synthetic Workflow
Protocol 2: Synthesis of (2-Cyclopropylquinolin-4-yl)methanol
Reactants:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Toluene (solvent)
-
Hydrochloric acid (HCl)
Procedure:
-
Esterification:
-
Suspend this compound (10 mmol) in methanol (50 mL).
-
Slowly add thionyl chloride (12 mmol) at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-cyclopropylquinoline-4-carboxylate.
-
-
Reduction:
-
Dissolve methyl 2-cyclopropylquinoline-4-carboxylate (10 mmol) in toluene (50 mL) and cool to -78 °C.
-
Slowly add DIBAL-H (1.0 M in toluene, 22 mmol) to the solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give (2-cyclopropylquinolin-4-yl)methanol.
-
HMG-CoA Reductase Inhibition
The resulting Pitavastatin and its analogs exhibit potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.
Quantitative Data:
| Compound | Target | IC₅₀ (nM) |
| Pitavastatin | HMG-CoA Reductase | 1.8 |
| Atorvastatin | HMG-CoA Reductase | 8.2 |
| Rosuvastatin | HMG-CoA Reductase | 5.4 |
Application 2: Development of Novel Anticancer Agents
The quinoline-4-carboxylic acid scaffold can be readily derivatized to amides and esters, which have shown promise as anticancer agents. The following protocols outline the synthesis of novel derivatives from this compound and a general method for evaluating their cytotoxic activity.
Protocol 3: Synthesis of 2-Cyclopropylquinoline-4-carboxamides
Reactants:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU)
-
Desired primary or secondary amine
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (base)
Procedure:
-
Suspend this compound (5 mmol) in DCM (25 mL).
-
Add thionyl chloride (6 mmol) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the desired amine (5.5 mmol) and triethylamine (7.5 mmol) in DCM (25 mL).
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropylquinoline-4-carboxamide.
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Synthesized 2-cyclopropylquinoline-4-carboxamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
Quantitative Data for Representative Quinoline Derivatives:
| Compound Type | Cancer Cell Line | IC₅₀ (µM) |
| 2-Arylquinoline-4-carboxamide | HeLa | 8.3 |
| 2-Arylquinoline-4-carboxamide | PC3 | 31.37 |
| Quinoline-5-sulfonamide derivative | C-32 (Melanoma) | Comparable to Cisplatin |
Application 3: Development of Novel Antibacterial Agents
Quinoline derivatives have a long history as antibacterial agents. The following protocols describe the synthesis of novel ester derivatives of this compound and a standard method for determining their antibacterial efficacy.
Protocol 5: Synthesis of 2-Cyclopropylquinoline-4-carboxylates
Reactants:
-
This compound
-
Desired alcohol
-
Sulfuric acid (H₂SO₄) or DCC/DMAP
-
Toluene or Dichloromethane (solvent)
Procedure (Fischer Esterification):
-
Dissolve this compound (5 mmol) in an excess of the desired alcohol (e.g., 50 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ester.
Protocol 6: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Synthesized 2-cyclopropylquinoline-4-carboxylate derivatives
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Quantitative Data for Representative Quinoline Derivatives:
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Quinolone Derivative | S. aureus | 6.25 |
| Quinolone Derivative | E. coli | Comparable to Chloramphenicol |
| Quinoline-2-one Derivative | MRSA | 0.75 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of bioactive molecules. Its utility has been demonstrated in the synthesis of the established drug Pitavastatin and holds significant promise for the development of novel anticancer and antibacterial agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important chemical scaffold in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Carboxylic Acid Drug Formulations
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered during the formulation of carboxylic acid drugs. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and application in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with carboxylic acid drugs?
A1: Carboxylic acid drugs frequently present a unique set of formulation challenges due to their inherent physicochemical properties. The most common issues include:
-
Poor Aqueous Solubility: Many carboxylic acid drugs are poorly soluble in water, which can significantly limit their dissolution rate and, consequently, their oral bioavailability.[1][2] This is often due to the pH-dependent solubility of the carboxylic acid group, which is less soluble in the acidic environment of the stomach.[2]
-
Low Permeability: While the ionized (salt) form of a carboxylic acid drug may be more soluble, it often exhibits poor permeability across biological membranes, such as the intestinal epithelium.[1] Conversely, the non-ionized (acid) form may have better permeability but lower solubility, creating a delicate balance that needs to be optimized for effective drug absorption.
-
Chemical Instability: Carboxylic acid drugs can be susceptible to degradation, particularly through hydrolysis and oxidation, which can impact the shelf-life and efficacy of the final product.[1] Stability can also be pH-dependent.[1]
-
Polymorphism: These drugs can exist in different crystalline forms, or polymorphs, each with distinct physicochemical properties, including solubility, melting point, and stability.[2][3][4] Controlling polymorphism is crucial for ensuring consistent product performance and bioavailability.[2][4]
-
Gastrointestinal (GI) Irritation: Many carboxylic acid drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), can cause irritation to the gastrointestinal mucosa.[5][6]
Q2: What are the initial steps to consider when formulating a new carboxylic acid drug with poor solubility?
A2: A systematic approach is crucial. Start by thoroughly characterizing the physicochemical properties of the active pharmaceutical ingredient (API). Key steps include:
-
Determine the pKa: Understanding the ionization constant is fundamental to predicting the pH-dependent solubility profile.
-
Measure Intrinsic Solubility: Assess the solubility of the unionized form of the drug.
-
Evaluate the pH-Solubility Profile: Measure the solubility at various pH values, particularly those relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).
-
Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form and assess for polymorphism.[7][8]
-
Assess Permeability: Employ in vitro models like the Caco-2 cell permeability assay to understand the drug's ability to cross the intestinal barrier.[9][10]
This initial data will guide the selection of an appropriate formulation strategy.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
Symptoms: Inconsistent and low drug concentrations in plasma after oral administration in preclinical animal studies.
Possible Causes & Troubleshooting Workflow:
Issue 2: Formulation Instability During Storage
Symptoms: Changes in physical appearance (e.g., color change, precipitation in liquids), decrease in drug content, or appearance of degradation products over time.
Possible Causes & Troubleshooting Steps:
-
Hydrolysis: The presence of water can lead to the breakdown of ester or amide functionalities.
-
Solution: For liquid formulations, consider non-aqueous solvents or co-solvents. For solid dosage forms, protect from moisture by using appropriate packaging (e.g., blister packs with foil) and control the water content of excipients.[11]
-
-
Oxidation: The drug may be sensitive to oxygen.
-
Solution: Incorporate antioxidants into the formulation. During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen). Use packaging that limits oxygen exposure.[11]
-
-
pH Shift: The pH of a liquid formulation may change over time, leading to drug degradation or precipitation.
-
Solution: Incorporate a buffering system to maintain the pH within the optimal stability range for the drug.[12]
-
-
Polymorphic Conversion: A metastable polymorph may convert to a more stable but less soluble form.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data on the improvement of solubility and dissolution for select carboxylic acid drugs using different formulation techniques.
Table 1: Solubility and Dissolution Enhancement of Naproxen
| Formulation Strategy | Medium | Solubility Improvement (fold) | Dissolution Rate Improvement (fold) | Reference |
| Salt Formation (Tris salt) | Water | 397.5 | 11.3 | [13] |
| Salt Formation (Tris salt) | pH 6.86 Buffer | 6.2 | - | [13] |
| Nanoformulation (with PVP) | SIF (pH 6.8) | - | Significant increase | [14] |
| Solid Dispersion (with α-CD-HPMC) | 0.1 N HCl (pH 1.2) | - | ~2-fold increase in %DE30 | [12] |
Table 2: Solubility Enhancement of Ibuprofen
| Formulation Strategy | Co-former/Carrier | Solubility Improvement (fold) | Reference |
| Co-crystal | Nicotinamide | Enhanced solubility | [1] |
| Co-crystal | Benzoic Acid | 7 | [7] |
| Co-crystal | 3-Aminobenzoic Acid | 3 | [7] |
| Co-crystal | Cinnamic Acid | 3 | [7] |
Experimental Protocols
Protocol 1: Preparation of Ibuprofen-Nicotinamide Co-crystals by Slow Evaporation
Objective: To prepare co-crystals of ibuprofen and nicotinamide to potentially enhance the solubility of ibuprofen.[1]
Materials:
-
Ibuprofen
-
Nicotinamide
-
Ethanol (analytical grade)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Beaker
-
Crystallizing dish
Methodology:
-
Weigh equimolar amounts of ibuprofen and nicotinamide. For example, 3.140 g of ibuprofen and 1.8591 g of nicotinamide.[1]
-
Transfer the weighed powders to a beaker.
-
Add a suitable volume of ethanol (e.g., 20 mL) to the beaker.[1]
-
Place the beaker on a magnetic stirrer and stir until a clear solution is obtained.
-
Pour the clear solution into a crystallizing dish.
-
Cover the dish with a perforated paraffin film to allow for slow evaporation of the solvent at room temperature.
-
Allow the solvent to evaporate completely over a period of several days.
-
Once dry, collect the resulting crystals.
-
Characterize the formed co-crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to confirm the new crystalline phase.[1][7]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a poorly soluble carboxylic acid drug with a hydrophilic polymer to enhance its dissolution rate.[15]
Materials:
-
Carboxylic acid drug (e.g., Furosemide)
-
Hydrophilic polymer (e.g., Eudragit)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Sieve
Methodology:
-
Accurately weigh the drug and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask.[15]
-
Ensure complete dissolution, using sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature.
-
Continue the evaporation until a solid mass or a thin film is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Grind the solid dispersion and pass it through a sieve to obtain a uniform particle size.[15]
-
Characterize the solid dispersion for drug content, morphology, and dissolution behavior.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a carboxylic acid drug using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.[4][10]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, buffered to pH 7.4)
-
Test compound (carboxylic acid drug)
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[10]
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.[4]
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the transport buffer containing the test compound at a known concentration to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Strategies to Minimize Gastrointestinal Irritation
Many carboxylic acid drugs, especially NSAIDs, can cause GI irritation.[5] Formulation strategies to mitigate this include:
-
Enteric Coating: Applying a pH-sensitive polymer coating to tablets or capsules that prevents drug release in the acidic environment of the stomach and allows for release in the more neutral pH of the small intestine.
-
Prodrugs: Modifying the carboxylic acid group to create a prodrug that is inactive in the stomach and is converted to the active drug after absorption.
-
Co-administration with Gastroprotective Agents: Formulating the drug in combination with agents like proton pump inhibitors (e.g., omeprazole) or prostaglandin analogs (e.g., misoprostol) can help protect the gastric mucosa.[16]
-
Use of Selective COX-2 Inhibitors: For NSAIDs, using selective COX-2 inhibitors can reduce GI side effects compared to non-selective NSAIDs.[16][17]
-
Salt Forms: Certain salt forms may be less irritating to the gastric mucosa compared to the free acid form.
By understanding the fundamental challenges and systematically applying these troubleshooting guides and formulation strategies, researchers can significantly improve the developability and therapeutic potential of carboxylic acid drugs.
References
- 1. Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ibuprofen cocrystal preparation and characterization via grinding. [wisdomlib.org]
- 8. scielo.br [scielo.br]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrphr.org [iosrphr.org]
- 13. mdpi.com [mdpi.com]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. japsonline.com [japsonline.com]
- 16. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side product formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to side product formation during quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinoline synthesis reactions?
A1: Side product formation is a common issue in quinoline synthesis and varies depending on the specific method employed. In Skraup and Doebner-von Miller reactions, which are conducted under strongly acidic and high-temperature conditions, the formation of tar and polymeric materials is a frequent problem.[1] This is often due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds.[1] For the Friedländer synthesis, a common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1] A primary challenge in the Combes synthesis is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]
Q2: How can I minimize tar formation in my Skraup or Doebner-von Miller synthesis?
A2: Tar formation in these reactions is typically caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds.[2] To minimize this, you can:
-
Use a moderator in the Skraup synthesis: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[3]
-
Employ a biphasic solvent system in the Doebner-von Miller synthesis: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[2][4]
-
Control reactant addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help manage the exothermic nature of the reaction and minimize polymerization.[5]
-
Optimize reaction temperature: While heating is necessary, excessive temperatures can promote polymerization and degradation.[2] Maintaining the lowest effective temperature is advisable.
Q3: I am observing a mixture of regioisomers in my Combes synthesis. How can I improve the regioselectivity?
A3: The formation of regioisomers in the Combes synthesis arises from the reaction of an aniline with an unsymmetrical β-diketone. The regioselectivity is influenced by a combination of steric and electronic effects of the substituents on both reactants.[6] To control the regioselectivity, consider the following:
-
Substituent effects: Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines in reactions with trifluoromethyl-β-diketones.[6] Conversely, using chloro- or fluoroanilines can lead to the 4-CF₃ regioisomer as the major product.[6]
-
Catalyst and reaction conditions: The choice of acid catalyst and reaction temperature can also influence the product distribution.
Q4: How can I prevent aldol condensation of my ketone starting material in a Friedländer synthesis?
A4: Self-condensation of the ketone starting material is a common side reaction in the Friedländer synthesis, especially under basic conditions.[1] To avoid this:
-
Use an imine analog: Instead of the o-aminoaryl aldehyde or ketone, an imine analog can be used to prevent aldol condensation, particularly under alkaline conditions.[7]
-
Employ milder reaction conditions: The use of catalysts like gold can allow the reaction to proceed under milder conditions, which can suppress side reactions.[7]
-
Slow addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.[1]
Troubleshooting Guides
Skraup Synthesis: Vigorous Reaction and Tar Formation
-
Problem: The Skraup synthesis is notoriously exothermic and can be difficult to control, often leading to significant tar formation.[3]
-
Cause: The reaction conditions are harsh, involving concentrated sulfuric acid and an oxidizing agent at high temperatures, which can cause polymerization of the acrolein intermediate and decomposition of starting materials and products.[8]
-
Solution:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to moderate the exothermicity.[3]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly with efficient cooling and stirring.[8]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once it starts to boil, remove the external heat source and allow the exotherm to sustain the reaction.[3]
-
Doebner-von Miller Synthesis: Low Yield and Polymer Formation
-
Problem: The reaction produces a low yield of the desired quinoline with a large amount of polymeric material, making isolation difficult.[2]
-
Cause: The α,β-unsaturated carbonyl substrate is prone to acid-catalyzed polymerization under the reaction conditions.[2]
-
Solution:
-
Biphasic System: Conduct the reaction in a two-phase system, such as toluene and aqueous acid. This sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase and thus minimizing polymerization.[2][4]
-
Slow Addition of Carbonyl: Add the α,β-unsaturated aldehyde or ketone dropwise to the refluxing solution of the aniline in acid.[5]
-
Use of Acetals: Employing an acetal of the α,β-unsaturated aldehyde can prevent polymerization. The acetal hydrolyzes in situ to generate the reactive aldehyde.[9]
-
Combes Synthesis: Poor Regioselectivity with Unsymmetrical β-Diketones
-
Problem: The reaction of an aniline with an unsymmetrical β-diketone yields a mixture of regioisomers that are difficult to separate.[1]
-
Cause: The initial condensation and subsequent cyclization can occur at two different positions on the unsymmetrical diketone.
-
Solution:
-
Substituent Control: The electronic properties of the substituents on the aniline can direct the cyclization. For example, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines favor the 2-CF₃ isomer, while chloro- or fluoro-substituted anilines favor the 4-CF₃ isomer.[6]
-
Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of the less sterically hindered product.[6]
-
Friedländer Synthesis: Aldol Side Products
-
Problem: The ketone reactant undergoes self-aldol condensation, leading to a complex mixture of products and reducing the yield of the desired quinoline.[1]
-
Cause: The reaction conditions, particularly with base catalysis, can promote the self-condensation of the ketone.[1]
-
Solution:
-
Use of Imines: Reacting an imine of the o-aminoaryl aldehyde or ketone can circumvent the conditions that lead to aldol condensation.[7]
-
Milder Catalysts: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed under less harsh conditions, thereby reducing side reactions.[7]
-
Slow Ketone Addition: Adding the ketone slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular self-condensation reaction.[1]
-
Data Presentation
Table 1: Comparative Yields of Quinoline Synthesis Methods
| Synthesis Method | Aniline Derivative | Carbonyl/Other Reactant | Catalyst/Conditions | Product | Yield (%) |
| Skraup | Aniline | Glycerol, Nitrobenzene | H₂SO₄, FeSO₄ | Quinoline | 84-91[10] |
| Skraup | p-Toluidine | Glycerol, Arsenic Pentoxide | H₂SO₄ | 6-Methylquinoline | 70-75[8] |
| Doebner-von Miller | Aniline | Crotonaldehyde | HCl | 2-Methylquinoline | 70-75[8] |
| Doebner-von Miller | Aniline | Methyl Vinyl Ketone | HCl/ZnCl₂ | 4-Methylquinoline | 60-65[8] |
| Combes | Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | Good[11] |
| Friedländer | 2-Aminobenzaldehyde | Acetone | aq. NaOH | 2-Methylquinoline | 70[8] |
| Friedländer | 2-Aminoacetophenone | Ethyl Acetoacetate | Piperidine, 150 °C | 2-Methyl-3-carbethoxyquinoline | 95[8] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[10]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System
This is a general procedure for a biphasic Doebner-von Miller reaction.[2]
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid and toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of crotonaldehyde in toluene dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Friedländer Synthesis of 2-Methylquinoline
This protocol is adapted from Organic Syntheses.[12]
Materials:
-
2-Aminobenzaldehyde (12.1 g, 0.1 mole)
-
Acetone (58 g, 1.0 mole)
-
10% aqueous Sodium Hydroxide solution (10 mL)
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.
-
Add the 10% sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.
-
Collect the product by filtration, wash with cold water, and air dry.
-
The product can be recrystallized from a suitable solvent if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Quinoline Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of quinoline carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My quinoline carboxylic acid (QCA) derivative shows poor solubility in neutral aqueous media. What is the most straightforward initial approach to try?
A1: The most direct initial strategy for an ionizable compound like a quinoline carboxylic acid is pH modification . The carboxylic acid group is acidic, meaning its solubility will significantly increase as the pH of the medium rises above its acid dissociation constant (pKa).[1] At a higher pH, the carboxylic acid deprotonates to form a much more soluble carboxylate salt.[1]
Troubleshooting Steps for pH Modification:
-
Precipitation on Dilution ("Crashing Out"): This often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.[2] To mitigate this, try adding the stock solution dropwise into the vigorously stirred buffer, or reduce the concentration of the stock solution.[2]
-
Compound Instability: Very high pH values might cause chemical degradation of your compound. It's crucial to assess the stability of your QCA at the selected pH over your experimental timeframe.[1]
-
Buffer Insufficiency: If the compound dissolves initially but precipitates over time, the buffer's capacity may be insufficient to maintain the pH.[1][2] Consider using a buffer with a higher buffering capacity.
Q2: I've tried adjusting the pH, but the solubility enhancement is insufficient or the required pH is not viable for my application. What's the next logical step?
A2: The next step is salt formation . This is a highly effective and common method for increasing the solubility of ionizable drugs.[3][4] By reacting your acidic QCA with a suitable basic counter-ion, you can create a stable salt form with dramatically improved solubility and dissolution rates.[5][6]
Key Considerations for Salt Formation:
-
Counter-ion Selection: For an acidic QCA, screen basic counter-ions. Common choices include sodium (Na+), potassium (K+), calcium (Ca2+), and organic amines like tromethamine (Tris).[1]
-
The pKa Rule: For a stable salt to form, the difference in pKa between the acid (your QCA) and the base (your counter-ion) should generally be at least three units.[7]
-
Potential Issues: Not all salts guarantee higher solubility. Some may have limited intrinsic solubility or could be prone to disproportionation back to the less soluble free acid form.[5][8]
Below is a general experimental protocol for screening and preparing different salt forms.
-
Molar Equivalence: Dissolve an equimolar amount of the quinoline carboxylic acid and the selected basic counter-ion in a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Dissolution & Reaction: Stir the mixture, gently warming if necessary, until all solids are dissolved, indicating the salt has formed in solution.[7]
-
Evaporation: Slowly evaporate the solvent under reduced pressure using a rotary evaporator.
-
Isolation & Drying: Collect the resulting solid and dry it under a vacuum to remove any residual solvent.
-
Characterization: Analyze the new solid form using techniques like Powder X-ray Diffraction (PXRD) to confirm it's a new crystalline salt and not just a physical mixture.
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt using a standard method like the shake-flask method and compare it to the original free acid.
Q3: My QCA is non-ionizable, or salt formation did not yield a stable, soluble product. What advanced strategies can I explore?
A3: For non-ionizable compounds or when salt formation fails, two powerful techniques are cocrystallization and the formation of amorphous solid dispersions .
-
Cocrystals: These are multi-component crystalline structures where the API (your QCA) and a benign coformer are held together by non-ionic interactions, like hydrogen bonds, in a specific stoichiometric ratio.[9][10] Cocrystals can significantly alter physicochemical properties, including solubility and dissolution rate, without changing the molecule itself.[9][11]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[12][13] The amorphous form has a higher energy state than the stable crystalline form, which leads to improved apparent solubility and faster dissolution.[14][15]
The following diagram illustrates a logical workflow for selecting a suitable solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: How do I select an appropriate coformer for developing a cocrystal of my quinoline carboxylic acid?
A4: Coformer selection is a critical step in cocrystal development.[16] The goal is to find a pharmaceutically acceptable molecule (often on the FDA's Generally Regarded as Safe - GRAS list) that can form robust hydrogen bonds or other non-covalent interactions with your QCA.[16][17]
Common Coformer Selection Strategies:
-
Supramolecular Synthon Approach: This knowledge-based approach involves identifying complementary functional groups that can form predictable hydrogen bond patterns (synthons). For a carboxylic acid, good coformers often contain functional groups like amides or pyridines to form strong acid-amide or acid-pyridine heterosynthons.[16][18]
-
pKa-Based Rules: While not as strict as for salts, the pKa difference can be a guide. A ΔpKa (pKa of base - pKa of acid) of less than 1 generally favors cocrystal formation over salt formation.
-
Virtual Screening & Database Mining: Using tools like the Cambridge Structural Database (CSD) can help identify known interactions and prioritize coformers that have successfully formed cocrystals with similar molecules.[18][19]
Table 1: Examples of Coformer Functional Groups for QCAs
| QCA Functional Group | Complementary Coformer Functional Group | Resulting Synthon |
| Carboxylic Acid (-COOH) | Pyridine | Acid-Pyridine Heterosynthon |
| Carboxylic Acid (-COOH) | Primary/Secondary Amide | Acid-Amide Heterosynthon |
| Quinoline Nitrogen | Carboxylic Acid | Base-Acid Heterosynthon |
| Aromatic Rings | Aromatic Rings | π-π Stacking |
Q5: What is a reliable lab-scale protocol for preparing an amorphous solid dispersion (ASD)?
A5: The solvent evaporation method is a common and straightforward technique for preparing ASDs on a laboratory scale, especially for heat-sensitive compounds.[13][20] The principle is to dissolve both the drug and a hydrophilic polymer carrier in a common volatile solvent, followed by rapid removal of the solvent to trap the drug in an amorphous state within the polymer matrix.[20]
-
Component Selection:
-
Drug: Your quinoline carboxylic acid.
-
Polymer Carrier: Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[14][21]
-
Solvent: Choose a volatile solvent that dissolves both the drug and the polymer (e.g., ethanol, methanol, dichloromethane).[20][22]
-
-
Preparation:
-
Prepare separate solutions of the drug and the polymer in the chosen solvent. Alternatively, dissolve the polymer first, then add the drug to the polymer solution.[22]
-
Mix the solutions to create a single, clear solution containing the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
-
Solvent Removal:
-
Drying and Processing:
-
Transfer the solid mass to a vacuum oven and dry for 24-48 hours to remove all residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle, then pass it through a sieve to obtain a uniform powder.[22]
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using PXRD (absence of sharp crystalline peaks) and Differential Scanning Calorimetry (DSC).
-
Evaluate the dissolution rate of the ASD powder compared to the crystalline drug.[5]
-
Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).
Table 2: Example of Solubility Improvement with ASD
Note: Data is illustrative, based on typical outcomes reported in the literature for poorly soluble drugs.
| Compound Class | Strategy | Polymer Carrier | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase |
| BCS Class II Drug | Solid Dispersion | PVP K30 | < 10 | ~150 | > 15x |
| Poorly Soluble API | Solid Dispersion | HPMC-AS | ~ 5 | ~250 | ~ 50x |
| Hydrophobic Drug | Solid Dispersion | Soluplus® | < 1 | ~100 | > 100x |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. erpublications.com [erpublications.com]
- 18. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimization of Three-Component Quinoline Synthesis
Welcome to the technical support center for the three-component synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and address common challenges encountered during these synthetic procedures.
Frequently Asked questions (FAQs)
Q1: What are the most common three-component reactions for quinoline synthesis?
A1: Several named reactions are employed for the three-component synthesis of quinolines, including the Friedländer annulation, the Döbner-von Miller reaction, the Combes synthesis, and the Skraup synthesis.[1] Each method has its advantages and is suited for different starting materials and desired substitution patterns on the quinoline core.
Q2: What are the critical parameters to control for optimizing quinoline synthesis?
A2: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and the rate of addition of reactants. The purity of starting materials is also crucial to avoid side reactions.[2][3]
Q3: How can I improve the overall yield and purity of my synthesized quinoline product?
A3: To enhance yield and purity, systematic optimization of reaction conditions is recommended. This includes screening different acid or metal catalysts, varying the solvent, and adjusting the temperature.[4] For purification, techniques such as steam distillation to remove tarry byproducts, followed by column chromatography or recrystallization of the hydrochloride or picrate salt, can be effective.[5]
Q4: My quinoline derivative appears to be decomposing on the silica gel column during purification. What can I do?
A4: The basic nature of the quinoline nitrogen can lead to decomposition on acidic silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the three-component synthesis of quinolines.
Issue 1: Low Yield or No Product Formation
Q: My reaction is resulting in a very low yield or has failed to produce the desired quinoline. What are the likely causes and how can I troubleshoot this?
A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Inactive or Inappropriate Catalyst: The choice of catalyst is critical and substrate-dependent. If using an acid catalyst, ensure it is of the appropriate strength and concentration. For metal-catalyzed reactions, verify the catalyst's activity. It may be necessary to screen a panel of both Brønsted and Lewis acids or different metal catalysts to find the optimal choice for your specific substrates.[3][6]
-
Suboptimal Reaction Temperature: Many quinoline syntheses require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants and products. Conversely, a temperature that is too low will result in a slow or incomplete reaction.[3] Experiment with a range of temperatures to find the optimal balance. For highly exothermic reactions like the Skraup synthesis, initial cooling may be necessary to control the reaction rate.[7]
-
Poor Substrate Reactivity: The electronic properties of your starting materials can significantly influence the reaction rate. For instance, anilines with strong electron-withdrawing groups can be less reactive, making the cyclization step more challenging and potentially requiring harsher reaction conditions.[8]
-
Presence of Water: In many acid-catalyzed syntheses, water is a byproduct and its accumulation can inhibit the reaction equilibrium. Using anhydrous reagents and solvents, or employing a Dean-Stark apparatus to remove water azeotropically, can improve yields.[3]
Issue 2: Significant Formation of Tar and Polymeric Byproducts
Q: My reaction mixture has turned into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
A: Tar formation is a common problem, particularly in reactions like the Döbner-von Miller and Skraup syntheses, which are often conducted under harsh acidic and high-temperature conditions.[4][7]
Potential Causes and Solutions:
-
Acid-Catalyzed Polymerization: α,β-Unsaturated carbonyl compounds used in the Döbner-von Miller reaction are prone to polymerization under strong acid catalysis.[7]
-
Use a Biphasic Solvent System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization.[4]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[7]
-
-
Uncontrolled Exothermic Reaction: The Skraup synthesis is notoriously exothermic. Uncontrolled temperature spikes can lead to charring and polymerization.[7]
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's vigor.[7]
-
Controlled Reagent Addition and Heating: Add the concentrated sulfuric acid slowly with efficient cooling. Gently heat the mixture to initiate the reaction, and then remove the heat source, allowing the exotherm to sustain the reaction.[8]
-
-
Purification from Tar: For reactions that still produce significant tar, steam distillation is an effective method to isolate the volatile quinoline product from the non-volatile tarry residue.[3]
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone in my Friedländer or Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is a common challenge when using unsymmetrical ketones. The outcome is influenced by both steric and electronic factors of the substituents on both the aniline and the ketone.[2][9]
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The choice of catalyst can influence which regioisomer is favored. Screening different Lewis or Brønsted acids may improve selectivity.[10]
-
Substrate Modification: In some cases, modifying the ketone substrate can direct the cyclization to favor one isomer.
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.
-
Steric Hindrance: In the Combes synthesis, increasing the steric bulk of the substituents on the β-diketone can favor the formation of the 2-substituted quinoline.[9]
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of three-component quinoline syntheses.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| p-TsOH | Ethanol | Reflux | 1-2 h | 82-95 |
| P₂O₅/SiO₂ | Solvent-free | 80 | 15 min | 93 |
| Li⁺-montmorillonite | Solvent-free | 100 | 0.5-2 h | up to 96 |
| Sulfonic acid IL | Solvent-free | 50 | 30 min | 92 |
| Yb(OTf)₃ | Toluene | 80 | 36 h | >FeCl₃ |
| FeCl₃ | Toluene | Azeotropic Reflux | 48 h |
Data compiled from multiple sources.[11][12] Actual results will vary with the specific substrates.
Table 2: Effect of Solvent on Döbner-von Miller Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | 100 | 12 | Low |
| Ethanol | Reflux | 8 | Moderate |
| Toluene/Water (biphasic) | Reflux | 6 | High |
| Acetonitrile | 60 | 1 | up to 83 |
| Chloroform | 60 | 10 | Low |
Data compiled from multiple sources.[13][14] Yields are qualitative and dependent on specific reactants.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis
This protocol provides a general method for the Friedländer synthesis using a mild catalyst.
-
Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[12]
-
Heating: Heat the reaction mixture at 80-100°C.[12]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12]
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[12]
Protocol 2: Moderated Skraup Synthesis of Quinoline
This protocol includes measures to control the highly exothermic nature of the Skraup synthesis. Warning: This reaction is highly exothermic and can become violent. It should be carried out in a fume hood with appropriate safety precautions, including a blast shield.[4]
-
Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a three-necked flask equipped with a reflux condenser and a mechanical stirrer.[4]
-
Reagent Addition:
-
Reaction Initiation and Control:
-
Reflux: After the initial vigorous reaction subsides, heat the mixture at reflux for an additional 3 hours.[4]
-
Work-up:
-
Purification:
-
Set up for steam distillation to separate the quinoline product from the tarry residue.[3][5]
-
Collect the milky distillate, separate the oily quinoline layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, remove the solvent, and purify further by vacuum distillation.[5]
-
Visualizations
Caption: A troubleshooting workflow for quinoline synthesis.
Caption: A general workflow for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Avoiding decarboxylation during hydrolysis of quinoline esters
Welcome to the technical support center for quinoline ester hydrolysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully hydrolyzing quinoline esters while avoiding the common side reaction of decarboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is decarboxylation a significant side reaction during the hydrolysis of quinoline esters?
A1: Quinoline carboxylic acids, the products of ester hydrolysis, can be susceptible to decarboxylation (loss of CO2), particularly under harsh reaction conditions such as high temperatures or strong acids/bases. The electron-withdrawing nature of the quinoline ring system can stabilize the carbanion intermediate formed upon loss of CO2, especially if the carboxyl group is at a position activated by the ring nitrogen (e.g., position 2 or 4). This inherent instability can lead to low yields of the desired carboxylic acid and the formation of an unwanted decarboxylated quinoline byproduct.[1][2]
Q2: What experimental factors typically promote decarboxylation?
A2: Several factors can increase the rate of decarboxylation:
-
High Temperatures: Heating the reaction mixture, especially above 60°C, provides the activation energy needed for decarboxylation to occur.[1]
-
Harsh pH Conditions: Both strong acidic and strong basic conditions can facilitate decarboxylation, although the mechanism may differ. Harsher conditions are sometimes required for the hydrolysis of sterically hindered esters, which unfortunately also favors the decarboxylation side reaction.[1]
-
Solvent Choice: The choice of solvent can influence the stability of the intermediates involved in both hydrolysis and decarboxylation.
-
Position of the Carboxyl Group: Quinoline-2- and quinoline-4-carboxylic acids are generally more prone to decarboxylation than quinoline-3-carboxylic acids due to the electronic influence of the nitrogen atom.[2]
Q3: What is the general strategy for hydrolyzing quinoline esters while minimizing decarboxylation?
A3: The primary strategy is to use the mildest conditions possible that still allow for efficient hydrolysis. This often involves performing the reaction at room temperature or below and using moderately basic or acidic reagents. If mild hydrolysis is ineffective, especially with sterically hindered esters, alternative non-hydrolytic deprotection methods should be considered.[1]
Q4: Is it better to use acidic or basic conditions for the hydrolysis?
A4: Mild basic hydrolysis (saponification) is generally preferred. The reaction under basic conditions is typically irreversible because the final product is a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol byproduct.[3][4][5] This helps drive the reaction to completion. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium, often requiring a large excess of water to favor the products.[4][6] For sensitive substrates, mild bases like lithium hydroxide (LiOH) are often more successful than stronger bases like sodium hydroxide (NaOH).[1][7]
Q5: How can I monitor the progress of the reaction and detect decarboxylation?
A5: The reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it allows you to track the disappearance of the starting ester and the appearance of both the desired carboxylic acid product and the potential decarboxylated byproduct, confirming their respective masses.
Troubleshooting Guide
Problem: Low or no yield of the desired quinoline carboxylic acid, with significant formation of the decarboxylated side product.
| Possible Cause | Recommended Solution |
| Reaction conditions are too harsh. | Harsher conditions, such as using NaOH at temperatures above 60°C, can favor decarboxylation over hydrolysis.[1] It is recommended to switch to milder conditions. Using a weaker base like lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at room temperature is often effective.[1][7] |
| The ester is sterically hindered, requiring forcing conditions. | For esters that are resistant to mild hydrolysis conditions (e.g., those with a C3 methyl substituent), non-hydrolytic cleavage methods are a better alternative.[1] Using a Lewis acid like boron tribromide (BBr₃) in a solvent such as dichloromethane (DCM) at room temperature can effectively cleave the ester without causing decarboxylation.[1] |
| The quinoline carboxylic acid product is inherently unstable. | If the product is highly prone to decarboxylation even under mild conditions, it may be necessary to use a different protecting group for the carboxylic acid that can be removed under non-hydrolytic, neutral conditions.[8][9] |
Problem: The hydrolysis reaction is very slow or does not proceed under mild conditions.
| Possible Cause | Recommended Solution |
| Insufficient water in the reaction mixture. | For hydrolysis to occur, water must be present as a reagent. Ensure your solvent system (e.g., THF/water) contains an adequate amount of water.[7] |
| Transesterification with an alcohol solvent. | Using an alcohol like methanol (MeOH) as a co-solvent with a base can lead to transesterification instead of hydrolysis, especially if the starting material is, for example, an ethyl ester.[7] It is preferable to use an aprotic co-solvent like THF or dioxane.[6][7] |
| The ester is highly sterically hindered. | As mentioned previously, sterically demanding esters may not react under mild conditions. The best approach is to use an alternative deprotection method, such as cleavage with BBr₃.[1] |
Summary of Reaction Conditions
Table 1: Comparison of Hydrolysis Conditions for Quinoline Esters
| Method | Reagents & Conditions | Typical Application | Outcome & Comments | Reference |
| Mild Basic Hydrolysis | LiOH or NaOH, THF/H₂O, Room Temperature, Overnight | Unhindered or moderately hindered esters. | Generally good yields of the carboxylic acid with minimal decarboxylation. LiOH is often preferred. | [1] |
| Harsh Basic Hydrolysis | NaOH, THF/H₂O or EtOH/H₂O, > 60°C | Used for resistant esters, but not recommended for sensitive substrates. | High risk of decarboxylation and side product formation. | [1] |
| Lewis Acid Cleavage | BBr₃, Dichloromethane (DCM), Room Temperature, 2-24h | Sterically hindered esters or when mild hydrolysis fails. | Effective cleavage to the carboxylic acid with minimal side product formation. | [1] |
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis of a Quinoline Ester using Lithium Hydroxide
-
Dissolution: Dissolve the quinoline ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio). The volume should be sufficient to ensure complete dissolution.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, 2-5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of ~4-5 with a dilute aqueous acid (e.g., 1N HCl) at 0°C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline carboxylic acid.
Protocol 2: Deprotection of a Quinoline Ester using Boron Tribromide
(Caution: BBr₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.)
-
Preparation: Dissolve the quinoline ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C or -78°C in an appropriate cooling bath.
-
Addition of BBr₃: Add a solution of boron tribromide (BBr₃, 1.0 M in DCM, 1.5-3.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred mixture of ice and water.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.[1]
Visualization of Workflows
Caption: Decision workflow for selecting a deprotection strategy.
Caption: Troubleshooting guide for common hydrolysis issues.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Protective Groups [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Quinoline-4-Carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of quinoline-4-carboxylic acids. The focus is on catalyst selection and optimization for common synthetic routes like the Doebner and Pfitzinger reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing quinoline-4-carboxylic acids?
A1: The most prevalent methods for synthesizing quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.[1][2] The Doebner reaction involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] The Pfitzinger reaction utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]
Q2: What are the typical catalysts used in the Doebner reaction?
A2: The Doebner reaction is typically catalyzed by either Brønsted or Lewis acids. Common catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid (p-TSA), and Lewis acids such as tin tetrachloride and scandium(III) triflate.[4] More recent and greener approaches have utilized catalysts like ytterbium perfluorooctanoate [Yb(PFO)3] and sulfamic acid.[2][7]
Q3: My Doebner reaction with an electron-deficient aniline gives a low yield. Why is this and how can I improve it?
A3: Anilines with electron-withdrawing groups exhibit lower nucleophilicity and reactivity, which often leads to poor yields in conventional Doebner reactions.[8][9][10] To improve the yield, a modified "Doebner hydrogen-transfer reaction" has been developed.[9] Utilizing a catalyst like BF3·THF in a solvent such as acetonitrile can significantly improve the yield for these challenging substrates.[9][11]
Q4: What are the common side reactions in the Pfitzinger synthesis and how can they be minimized?
A4: Common side reactions in the Pfitzinger synthesis include the self-condensation of the carbonyl compound under strongly basic conditions and the decarboxylation of the final product at high temperatures.[12] To minimize these, the slow, dropwise addition of the carbonyl compound to the pre-formed isatinate solution is recommended.[12] Careful temperature control is also crucial to prevent both tar formation and product decarboxylation.[12][13]
Q5: Can microwave irradiation be used to improve the synthesis of quinoline-4-carboxylic acids?
A5: Yes, microwave-assisted synthesis has been shown to be an efficient method for preparing quinoline-4-carboxylic acids, often leading to shorter reaction times and improved yields. For instance, the Pfitzinger reaction of isatin with malonic acid in the presence of acetic acid under microwave irradiation can yield the product in as little as 15 minutes.
Troubleshooting Guides
Doebner Reaction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Low reactivity of aniline: Anilines with electron-withdrawing groups are less reactive.[8][9] 2. Suboptimal catalyst: The chosen acid catalyst may not be effective for the specific substrates. 3. Inappropriate solvent: The solvent can significantly influence reaction efficiency.[9][11] 4. Low reaction temperature: The reaction may be too sluggish at lower temperatures.[4] | 1. Consider using a modified Doebner hydrogen-transfer protocol with a catalyst like BF3·THF.[9] 2. Screen different Brønsted and Lewis acid catalysts (e.g., p-TSA, Yb(PFO)3, BF3·THF). 3. Optimize the solvent. Acetonitrile has been found to be effective in many cases.[9][11] 4. Gradually increase the reaction temperature, monitoring for any signs of decomposition. A temperature of at least 65°C has been shown to be necessary for good yields in some systems.[4] |
| Significant Tar/Polymer Formation | 1. Acid-catalyzed polymerization: The α,β-unsaturated aldehyde or ketone (if formed in situ) can polymerize under strong acidic conditions.[8] 2. High reaction temperature: Excessive heat can promote decomposition and polymerization.[8][14] | 1. Employ a biphasic solvent system to sequester the carbonyl compound in the organic phase, reducing self-polymerization.[8][14] 2. Optimize the acid concentration and consider milder catalysts. 3. Maintain the lowest effective reaction temperature and consider stepwise heating.[8] |
Pfitzinger Reaction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete isatin ring opening: The initial hydrolysis of the isatin amide bond is crucial.[12][13] 2. Suboptimal reactant stoichiometry: An insufficient amount of the carbonyl compound can lead to incomplete conversion.[13] 3. Side reactions: Self-condensation of the carbonyl compound or product decarboxylation can lower the yield.[12] | 1. Ensure the isatin is completely dissolved in the base before adding the carbonyl compound. A color change from orange to pale yellow is a good indicator.[15] 2. Use an excess of the carbonyl compound to drive the reaction to completion.[13] 3. Add the carbonyl compound slowly to the reaction mixture and maintain strict temperature control.[12] |
| Tarry Byproducts | 1. High reaction temperature: Excessive heat can lead to the decomposition of reactants and intermediates.[12][13] 2. Incorrect reactant addition: Adding all reactants at once can lead to uncontrolled side reactions.[16] | 1. Maintain the reaction temperature as specified in the protocol and avoid localized overheating. 2. First, dissolve the isatin in the base to facilitate ring-opening before adding the carbonyl compound.[13] 3. During workup, acidify the solution slowly with vigorous stirring to prevent degradation from localized high acidity.[13] |
| Unreacted Isatin | 1. Insufficient excess of carbonyl compound: Not enough of the carbonyl reactant to drive the reaction to completion. 2. Suboptimal base concentration: The concentration of the base may not be sufficient for efficient isatin ring opening.[13] 3. Insufficient reaction time: The reaction may not have reached completion. | 1. Increase the molar ratio of the carbonyl compound to isatin.[13] 2. Optimize the concentration of the base (e.g., KOH or NaOH). 3. Monitor the reaction by TLC and extend the reaction time if necessary.[13] |
Data Presentation: Comparison of Catalytic Systems
Table 1: Catalyst Performance in the Doebner Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TSA | Water/Ethylene Glycol | Reflux | 3 | 85 | [17] |
| BF3·THF | Acetonitrile | 65 | 24 | 82 | [9] |
| Yb(PFO)3 | Water | Reflux | 0.5-1 | 85-95 | [2] |
| Sulfamic Acid | 1,4-dioxane/n-butanol | 110 | 8 | - | [7] |
| Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | Solvent-free | - | 0.2-0.5 | 84-93 |
Note: Yields are for specific substrate combinations and may vary.
Table 2: Conditions for the Pfitzinger Reaction
| Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | KOH | Ethanol | 12-13 | ~70-80 | [15] |
| 4'-Bromo-propiophenone | KOH | EtOH/H2O | 12-48 | 39-76 | [18] |
| Acetone | KOH | Ethanol | 10 | 99 | - |
| 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [15] |
| 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 86 | [15] |
Experimental Protocols
Protocol 1: p-TSA Catalyzed Doebner Synthesis of Quinoline-4-carboxylic Acid
This protocol is adapted from a green multicomponent approach.[17]
-
Reaction Setup: In a round-bottom flask, combine the aryl amine (1 mmol), aryl aldehyde (1 mmol), and sodium pyruvate (1.2 mmol).
-
Solvent and Catalyst Addition: Add a dual green solvent system of water and ethylene glycol (1:1, 5 mL) to the flask. Then, add p-toluenesulfonic acid (p-TSA) (10 mol%).
-
Reaction: Heat the mixture to reflux with constant stirring for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid.
Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a generalized method based on several reported procedures.[5][15]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (10 g) in 95% ethanol (30 mL) with stirring. Caution: This process is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g). The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.
-
Addition of Carbonyl Compound: Add acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction for completion by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water (200 mL). Acidify the solution to pH 4-5 with concentrated hydrochloric acid while cooling in an ice bath.
-
Isolation: A precipitate will form. Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from ethanol or an ethanol/water mixture to yield the pure 2-phenylquinoline-4-carboxylic acid.
Visualizations
Caption: General experimental workflow for the Doebner reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low yields and long reaction times in traditional quinoline synthesis
Technical Support Center: Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with traditional quinoline synthesis, specifically low yields and long reaction times. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to help optimize your reactions.
Troubleshooting Guide
This section addresses specific issues encountered during common quinoline synthesis reactions.
Problem: Low Product Yield & Reaction Stalling
-
Q1: My Skraup synthesis is giving a very low yield or appears to stall. What are the common causes?
-
A1: The Skraup synthesis is notoriously exothermic and can lead to significant tar formation if not controlled.[1] Key areas to investigate include:
-
Reaction Vigor: An overly violent reaction is a primary cause of low yields due to reactant and product decomposition.[1][2] The use of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to control the exotherm.[1][2][3]
-
Oxidizing Agent: While nitrobenzene is a traditional oxidant, others like arsenic pentoxide can sometimes result in a less violent reaction.[2][3] The choice and amount of oxidant should be carefully optimized.
-
Temperature Control: Add concentrated sulfuric acid slowly with efficient cooling to prevent runaway temperatures.[1] Overheating leads to charring and polymerization.[1]
-
Purification Loss: The crude product is often a tarry mixture.[1] Significant product can be lost during workup. Steam distillation is a highly effective method for isolating the volatile quinoline product from non-volatile tars.[1][3]
-
-
-
Q2: My Doebner-von Miller reaction is producing a large amount of polymer and very little product. How can I fix this?
-
A2: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material is the most common side reaction in the Doebner-von Miller synthesis.[1][4] To mitigate this:
-
Employ a Biphasic System: Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase yields.[1][4][5]
-
Slow Addition: Adding the carbonyl reactant slowly to the reaction mixture helps to keep its concentration low, minimizing self-condensation.[1]
-
Optimize Acid Catalyst: Excessively harsh acidic conditions accelerate tar formation.[4] Consider screening different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[4][6]
-
-
-
Q3: The yield in my Combes synthesis is poor. What factors should I check?
-
A3: Low yields in the Combes synthesis can often be attributed to several factors:
-
Incomplete Cyclization: The acid-catalyzed cyclization of the intermediate enamine is the rate-determining step.[7] Ensure you are using a sufficiently strong acid catalyst (e.g., concentrated H₂SO₄) and adequate heating to drive the reaction to completion.
-
Substrate Reactivity: Electron-withdrawing groups on the aniline can deactivate the ring, making the electrophilic cyclization step more difficult and reducing the yield.[3]
-
Regioselectivity Issues: If using an unsymmetrical β-diketone, a mixture of regioisomers can form, making isolation of the desired product difficult and lowering its apparent yield.[1][7]
-
-
-
Q4: My Conrad-Limpach synthesis is not working well. What are the critical parameters?
-
A4: This synthesis is highly sensitive to reaction conditions:
-
Temperature for Cyclization: The final ring-closing step requires high temperatures, typically around 250 °C.[8][9] Insufficient heating will lead to an incomplete reaction.
-
Solvent Choice: Performing the high-temperature cyclization in a high-boiling inert solvent like mineral oil can significantly improve yields (up to 95% in some cases) compared to running the reaction neat.[8][9]
-
-
Problem: Long Reaction Times
-
Q5: My traditional quinoline synthesis (e.g., Friedländer, Doebner) takes many hours or even days. How can I speed it up?
-
A5: Long reaction times are a common drawback of conventional methods.[5] Modern techniques offer significant improvements:
-
Microwave-Assisted Synthesis (MAOS): This is a powerful method for dramatically reducing reaction times from hours to minutes.[10][11][12] Microwave irradiation provides rapid and efficient heating, often leading to higher yields and cleaner reactions.[13]
-
Flow Chemistry: Continuous flow processes can shorten reaction times and allow for safer, more scalable synthesis.[14][15] Precise control over temperature and residence time enhances reaction efficiency.[15]
-
Novel Catalysts: The use of highly active catalysts, such as nanocatalysts or specific Lewis acids, can accelerate the reaction, sometimes even allowing it to proceed at lower temperatures.[3][16][17]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of microwave-assisted quinoline synthesis over traditional heating?
-
A1: Microwave-Assisted Organic Synthesis (MAOS) offers several key advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[10][12]
-
Improved Yields: The rapid and uniform heating can minimize side product formation, leading to higher isolated yields.[11][13]
-
Enhanced Purity: Cleaner reaction profiles often simplify purification.[13]
-
Environmental Benefits: Shorter times and often solvent-free conditions contribute to greener chemistry principles.[10][11]
-
-
-
Q2: How do I choose the right synthesis method for my target quinoline?
-
A2: The choice depends on the desired substitution pattern:
-
Skraup Synthesis: Good for unsubstituted or simple quinolines.[5]
-
Doebner-von Miller Synthesis: Ideal for preparing 2-substituted quinolines.[5]
-
Combes Synthesis: Used to prepare 2,4-disubstituted quinolines.[7]
-
Friedländer Synthesis: A versatile method for polysubstituted quinolines, starting from a 2-aminoaryl aldehyde or ketone.[3]
-
Conrad-Limpach Synthesis: Specifically yields 4-hydroxyquinolines.[9]
-
-
-
Q3: I am getting a mixture of regioisomers with my substituted aniline. How can I improve selectivity?
-
A3: Regioselectivity, particularly with meta-substituted anilines in reactions like the Skraup synthesis, can be difficult to predict. In the Combes synthesis with unsymmetrical ketones, steric effects play a major role.[7] Increasing the bulk of substituents on the β-diketone can favor the formation of specific regioisomers.[7] It is often necessary to perform small-scale pilot reactions and consult literature precedents for similar substitution patterns to optimize for the desired isomer.
-
-
Q4: Are there safer alternatives to the notoriously vigorous Skraup reaction?
-
A4: Yes. Besides using moderators like FeSO₄ to tame the reaction, modern methods provide safer and more controlled alternatives.[1] Microwave-assisted Skraup-type reactions have been shown to improve efficiency and control.[5] Furthermore, other named syntheses like the Friedländer or Combes, while still requiring careful handling, do not typically have the same reputation for extreme exothermicity as the classic Skraup procedure.
-
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data to aid in reaction optimization, comparing traditional methods with modern, improved protocols.
Table 1: Conventional vs. Microwave-Assisted Friedländer Synthesis
| Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-Aminobenzophenone + Cyclohexanone | Conventional | Acetic Acid / Toluene | Several Days | Poor | [12] |
| 2-Aminobenzophenone + Cyclohexanone | Microwave (160 °C) | Acetic Acid (neat) | 5 minutes | Excellent | [12] |
| 2-Aminoaryl Ketones + α-Methylene Carbonyls | Microwave | Nafion NR50 / Ethanol | 10-30 minutes | 85-96 | [18] |
Table 2: Skraup Synthesis Yields & Conditions
| Aniline Derivative | Oxidizing Agent | Moderator | Conditions | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | Heat, H₂SO₄ | 84-91 | Organic Syntheses[2] |
| Aniline | Arsenic Acid | None | Heat, H₂SO₄ | ~70 | [2] |
| Aniline | Ionic Liquid | None | Microwave, Heat | 82 | [5] |
Experimental Protocols
Protocol 1: Traditional Skraup Synthesis of Quinoline (Moderated)
This protocol is a classic method moderated to control the reaction's vigor.
-
Reaction Setup: In a large fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline, anhydrous glycerol, and a moderator such as ferrous sulfate (FeSO₄).[3]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[3]
-
Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it onto a large volume of crushed ice. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[3]
-
Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1][3] The distillate is then extracted with an organic solvent (e.g., toluene), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the product.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol demonstrates a rapid, high-yield synthesis using microwave irradiation.
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol).
-
Solvent/Catalyst Addition: Add neat acetic acid (3-5 mL), which serves as both the solvent and the catalyst.[12]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After cooling the vial to room temperature, pour the reaction mixture into water.
-
Neutralization and Extraction: Neutralize the solution with a base, such as aqueous sodium bicarbonate or sodium hydroxide, until the pH is ~8-9. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
// Node Definitions start [label="Low Quinoline Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Step 1: Verify Purity of\nStarting Materials (Aniline, Carbonyls)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Review Reaction Conditions\n(Temp, Time, Catalyst, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; check_vigor [label="Step 3: Assess Reaction Control\n(For Skraup/DVM)", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Step 4: Evaluate Workup\n& Purification Strategy", fillcolor="#FBBC05", fontcolor="#202124"];
action_purify [label="Action: Purify or Replace\nReagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_optimize [label="Action: Adjust Temp/Time.\nConsider Modern Methods (Microwave/Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_moderate [label="Action: Add Moderator (FeSO4).\nUse Biphasic System (DVM).\nSlow Reactant Addition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_refine_purification [label="Action: Use Steam Distillation for Tars.\nOptimize Chromatography Conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_purity [color="#5F6368"]; check_purity -> check_conditions [label="Purity OK", color="#5F6368"]; check_purity -> action_purify [label="Impure", color="#EA4335", style=dashed]; action_purify -> check_conditions [color="#34A853"];
check_conditions -> check_vigor [label="Conditions OK", color="#5F6368"]; check_conditions -> action_optimize [label="Suboptimal", color="#EA4335", style=dashed]; action_optimize -> check_vigor [color="#34A853"];
check_vigor -> check_workup [label="Controlled", color="#5F6368"]; check_vigor -> action_moderate [label="Uncontrolled/\nPolymerization", color="#EA4335", style=dashed]; action_moderate -> check_workup [color="#34A853"];
check_workup -> end_node [label="No Issues", color="#5F6368"]; check_workup -> action_refine_purification [label="Product Loss/\nDifficult Separation", color="#EA4335", style=dashed]; action_refine_purification -> end_node [color="#34A853"]; } A general troubleshooting workflow for addressing low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. ijsat.org [ijsat.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Process Improvements for Scaling Up Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up quinoline synthesis, troubleshoot common experimental issues, and offer process improvement strategies.
Frequently Asked Questions (FAQs)
General Issues
-
Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis. What are the likely causes?
-
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. These include mass and heat transfer limitations, which can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] Inadequate heat removal can also cause thermal runaway, degrading both reactants and products.[1][2] Changes in reaction kinetics due to the altered surface-area-to-volume ratio at a larger scale can also impact yield.[2]
-
-
Q2: How can we improve heat transfer and mixing in a large-scale reactor?
-
A2: To improve agitation, it is recommended to switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.[1] For enhanced heat transfer, ensure your reactor is equipped with a jacketed cooling system with an adequate circulation rate of the heat transfer fluid. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[1]
-
-
Q3: What are some greener alternatives to traditional quinoline synthesis methods for large-scale production?
-
A3: Several greener approaches have been developed to address the environmental concerns associated with classical methods.[3] These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and solvent-free reactions that minimize waste and simplify purification.[3] The use of more environmentally benign catalysts and solvents, such as ionic liquids, water, and recyclable solid acid catalysts, is also a key strategy.[3] For instance, the Friedländer synthesis can be performed under catalyst-free conditions in water.[4]
-
Method-Specific Issues
-
Q4: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
-
A4: The Skraup synthesis is notoriously exothermic.[5] To control the reaction, the addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is often employed.[1][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1] Additionally, the slow and controlled addition of concentrated sulfuric acid with efficient cooling is crucial.[1]
-
-
Q5: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
-
A5: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization of intermediates like acrolein.[5][7] Minimizing the reaction temperature and time can help reduce tar formation.[5] The use of a moderator like ferrous sulfate can also help control the reaction rate and reduce charring.[1]
-
-
Q6: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?
-
A6: Polymerization of the α,β-unsaturated carbonyl compound is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[8] To mitigate this, consider the slow, portion-wise addition of the carbonyl compound to the reaction mixture.[8] Using a biphasic reaction medium can also be effective by sequestering the carbonyl compound in an organic phase, thereby reducing its propensity to polymerize.[9] Employing an acetal of the α,β-unsaturated aldehyde, which hydrolyzes in situ, can also prevent polymerization.
-
-
Q7: I am having trouble with the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone. What can I do?
-
A7: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[3] To address this, you can try introducing a phosphoryl group on the α-carbon of the ketone.[3] The use of specific amine catalysts or employing an ionic liquid as the reaction medium have also been shown to improve regioselectivity.[3]
-
-
Q8: My Combes synthesis is giving low yields. What factors should I investigate?
-
A8: Low yields in the Combes synthesis can be due to several factors. The reaction is sensitive to the electronic effects of the substituents on both the aniline and the β-diketone.[3] Strong electron-withdrawing groups on the aniline can hinder the cyclization step.[10] The choice of acid catalyst and reaction temperature are also critical parameters to optimize.[8]
-
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield of the desired quinoline derivative is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.
Issue 2: Significant Formation of Tar and Polymeric Byproducts
Tar formation is a common issue in several quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, making product isolation difficult and significantly reducing yield.[11]
Logical Workflow for Minimizing Tar Formation
Caption: Troubleshooting workflow for minimizing tar formation.
Data Presentation
Table 1: Comparative Overview of Classical Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to moderate | Uses readily available starting materials.[12] | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[12] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to good | Wider range of substituted quinolines than Skraup.[13] | Potential for side reactions (polymerization), regioselectivity issues.[13] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good to excellent | Good for preparing 2,4-substituted quinolines.[14] | Limited by the availability of β-diketones; regioselectivity can be an issue with unsymmetrical diketones.[14] |
| Friedländer Synthesis | o-Aminoaryl aldehyde or ketone, compound with α-methylene group | Polysubstituted quinolines | Good to excellent | High yields, good regioselectivity, milder conditions than Skraup.[13][15] | Limited availability of 2-aminoaryl aldehyde/ketone starting materials.[13] |
Table 2: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| NaOH | Ethanol | Reflux | - | Moderate |
| p-Toluenesulfonic acid | Solvent-free (Microwave) | - | 3-5 min | 88-96[4] |
| Iodine | Solvent-free | 100-120 | 2-4 h | 85-95[4] |
| Neodymium(III) nitrate hexahydrate | Solvent-free | 120-125 | 0.5-1 h | 88-96[4] |
| [bmim]HSO₄ (Ionic Liquid) | Neat | 80 | 1 h | ~95 |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is a generalized procedure adapted from established methods with safety considerations for scaling up.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (or another suitable oxidizing agent)
Procedure:
-
Reactor Setup: In a large three-necked round-bottom flask equipped with a powerful overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add the aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 100°C.
-
Initiation of Reaction: After the addition of sulfuric acid is complete, add the nitrobenzene. Gently heat the mixture. Once the reaction begins (indicated by a rapid increase in temperature and refluxing), immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux.
-
Completion: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large volume of cold water with stirring.
-
Purification: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base. The crude quinoline is often purified by steam distillation to separate it from the non-volatile tar.[1] The distillate is then extracted with an organic solvent (e.g., toluene), the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.
Workflow for the Skraup Synthesis of Quinoline
Caption: Workflow for the Skraup Synthesis of Quinoline.
Protocol 2: High-Yield Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general method using a solid acid catalyst under solvent-free conditions, which is often more amenable to scale-up and purification.
Materials:
-
2-Aminoaryl ketone or aldehyde
-
A ketone with an α-methylene group (e.g., ethyl acetoacetate)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable solid acid catalyst
Procedure:
-
Mixing Reactants: In a round-bottom flask or an appropriate reactor, combine the 2-aminoaryl ketone/aldehyde (1.0 eq), the active methylene compound (1.1-1.5 eq), and the catalyst (e.g., 10 mol% p-TsOH).
-
Reaction: Heat the mixture with efficient stirring to the desired temperature (typically 100-120°C). For larger scales, ensure uniform heating. Alternatively, for smaller scales, microwave irradiation can be used for rapid synthesis.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Logical Relationship in Friedländer Synthesis
Caption: Competing mechanistic pathways in the Friedländer synthesis.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Quinoline-4-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2] Analogs of this structure have been extensively investigated for their therapeutic potential, demonstrating significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] This guide provides a comparative overview of the biological performance of various quinoline-4-carboxylic acid analogs, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as the inhibition of crucial enzymes and the disruption of cellular processes essential for tumor growth.[3][5] A notable target is dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine biosynthesis, which is essential for rapidly proliferating cancer cells.[5][6][7]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater effectiveness.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 41 | DHODH Inhibition | - | 0.0097 | [3][6][7] |
| Analog 43 | DHODH Inhibition | - | 0.0262 | [3][6][7] |
| Compound 7c | Not Specified | MCF-7 (Breast) | 1.73 µg/mL | [3] |
| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 | [3] |
| Compound 65 | Tubulin Polymerization Inhibition | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 | [8] |
| Compound 62/63 | Tubulin Polymerization Inhibition | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002–0.011 | [8] |
| Compound 59 | Tubulin Polymerization Inhibition | MCF-7, HeLa, HuH-7, MDA-MB-231, EMT6/AR1 | 0.003–0.35 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Mechanism of Action: DHODH Inhibition
Several potent quinoline-4-carboxylic acid analogs function by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This inhibition depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the cell cycle in the S-phase and halting cell proliferation.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Derivatives of quinoline-4-carboxylic acid have demonstrated considerable activity against a spectrum of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][9] Their mechanism often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Comparative Antimicrobial Efficacy
The antimicrobial potential of these analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that prevents visible bacterial growth.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted Quinolines | Gram-positive & Gram-negative pathogens | 62.50–250 | [9] |
| Compound 5a4 | Staphylococcus aureus | 64 | [10] |
| Compound 5a7 | Escherichia coli | 128 | [10] |
| [2,3′-biquinoline]-4-carboxylic acid analogs | Various bacterial strains | - | [11] |
Experimental Workflow for Antimicrobial Screening
The evaluation of antimicrobial activity generally follows a standardized workflow, from synthesis to the determination of inhibitory concentrations.
Anti-inflammatory Properties
Certain quinoline-4-carboxylic acid analogs exhibit potent anti-inflammatory effects.[12][13] Studies have shown their ability to suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[12][13]
For instance, quinoline-4-carboxylic acid has demonstrated significant anti-inflammatory activity in RAW264.7 mouse macrophages without inducing cytotoxicity.[12][13] One particular substituted quinoline carboxylic acid, CL 306 ,293, was found to suppress inflammation and joint destruction in animal models of arthritis, suggesting a mechanism distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that involves the downregulation of T-cell function.[14]
Experimental Protocols
A brief description of the key experimental methodologies cited in the evaluation of these analogs is provided below.
Synthesis of Quinoline-4-Carboxylic Acid Analogs
Doebner Reaction: A common method for synthesizing 2-substituted quinoline-4-carboxylic acids. This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2][10] For example, a mixture of aniline, 2-nitrobenzaldehyde, and pyruvic acid in ethanol can be refluxed to yield 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.[10]
Pfitzinger Reaction: An alternative synthetic route that involves the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base to produce substituted quinoline-4-carboxylic acids.[4][6]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-4-carboxylic acid analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3][15]
Antimicrobial Susceptibility Testing
Agar Diffusion Method (Zone of Inhibition):
-
Inoculation: A standardized inoculum of the test bacteria is uniformly spread on the surface of an agar plate.
-
Compound Application: Paper discs impregnated with the test compounds at a known concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of inhibition around each disc is measured. A larger diameter indicates greater antibacterial activity.[10]
Broth Dilution Method (Minimum Inhibitory Concentration - MIC):
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated for a specified period.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
This comparative guide highlights the significant therapeutic potential of quinoline-4-carboxylic acid analogs. The versatility of this scaffold allows for extensive chemical modifications, leading to compounds with optimized potency and selectivity against a range of diseases. The provided data and methodologies serve as a valuable resource for the rational design and development of novel therapeutic agents based on this promising chemical entity.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives Emerge as Potent and Selective COX-2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, a new guide offers an objective comparison of quinoline derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. This publication provides a comprehensive analysis of their performance against established alternatives, supported by experimental data, detailed methodologies, and clear visual aids to facilitate understanding and further research.
The guide highlights the growing interest in quinoline-based compounds as a promising class of anti-inflammatory agents. By selectively targeting the COX-2 enzyme, which is induced during inflammation, these derivatives aim to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1][2]
Performance Data: A Clear Comparison
To allow for straightforward evaluation, the guide summarizes quantitative data on the inhibitory activity of various quinoline derivatives in a structured table. The key metrics presented are the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, and the resulting selectivity index (SI). A lower IC50 value indicates greater potency, while a higher SI denotes greater selectivity for COX-2 over COX-1.
Table 1: Comparative Inhibitory Activity of Quinoline Derivatives and Celecoxib
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid | >48.1 | 0.07 | >687.1[3][4] |
| 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid | >100 | 0.077 | >1298[3][4] |
| Quinoline-pyrazole hybrid 12c | >10 | 0.1 | >100[5] |
| Quinoline-pyrazole hybrid 14a | >10 | 0.11 | >90.9[5] |
| Quinoline-pyrazole hybrid 14b | >10 | 0.11 | >90.9[5] |
| Reference: Celecoxib | 24.3 | 0.06 | 405 [1][4] |
Detailed Experimental Protocols
The guide provides in-depth descriptions of the key experimental procedures used to validate the efficacy and selectivity of these quinoline derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This widely used method assesses the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The protocol involves the following key steps:
-
Preparation: Purified COX-1 or COX-2 enzyme is combined with a heme cofactor in an appropriate assay buffer.
-
Inhibitor Incubation: The quinoline derivatives, along with a reference inhibitor like celecoxib, are added at varying concentrations and incubated to allow for binding to the enzyme.
-
Reaction Initiation and Incubation: The enzymatic reaction is started by the addition of the substrate, arachidonic acid, followed by a brief incubation period at 37°C.
-
Reaction Termination and Detection: The reaction is halted, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[1]
-
Data Analysis: The concentration of the compound that produces 50% inhibition (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Molecular Docking
To understand the molecular basis of their inhibitory activity, computational molecular docking studies are employed. This technique predicts the preferred binding orientation of the quinoline derivative within the active site of the COX-2 enzyme. The general workflow includes:
-
Preparation of Structures: The three-dimensional structures of the COX-2 enzyme (obtained from the Protein Data Bank) and the quinoline derivatives are prepared for the simulation.
-
Defining the Binding Site: A grid is defined around the known active site of the COX-2 enzyme.
-
Docking Simulation: The docking software calculates the most favorable binding poses of the ligand within the enzyme's active site.
-
Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline derivative and the amino acid residues of the COX-2 active site. This analysis helps to explain the observed potency and selectivity.
Visualizing the Science
To further clarify the complex processes involved, the guide includes diagrams generated using the Graphviz DOT language.
Caption: The inflammatory cascade and the role of COX-2 inhibition.
Caption: A typical workflow for the validation of novel COX-2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: In Silico vs. In Vitro Analysis of 2-Aryl-Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of modern medicine, and 2-aryl-quinoline-4-carboxylic acids have emerged as a promising scaffold in drug discovery. This guide provides an objective comparison of in silico and in vitro methodologies used to evaluate this class of compounds, focusing on their activity as inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3), two critical targets in cancer and metabolic diseases.
Data Presentation: A Head-to-Head Comparison
The synergy between computational prediction and experimental validation is paramount in accelerating drug discovery pipelines. Below, we present a comparative analysis of in silico molecular docking scores and in vitro inhibitory concentrations (IC50) for a series of 2-aryl-quinoline-4-carboxylic acid derivatives against DHODH and SIRT3.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer and anti-inflammatory drugs.[1][2]
| Compound ID | 2-Aryl Substituent | In Silico Docking Score (kcal/mol) | In Vitro DHODH IC50 (nM) |
| Analog 1 | 2'-Fluoro-1,1'-biphenyl-4-yl | Not Reported | 250 |
| Analog 2 | Substituted Pyridine | Not Reported | 9.71 ± 1.4 |
| Analog 3 | Substituted Pyridine | Not Reported | 26.2 ± 1.8 |
Note: While a direct side-by-side comparison of docking scores and IC50 values from a single study for a comprehensive set of 2-aryl-quinoline-4-carboxylic acids was not available in the reviewed literature, the table above is compiled from reported potent inhibitors to illustrate the type of comparative data generated.[3] A broader study on 92 analogues provided pIC50 values used for QSAR modeling, further highlighting the extensive investigation of this scaffold against DHODH.[4]
Sirtuin 3 (SIRT3) Inhibition
SIRT3, a mitochondrial NAD+-dependent deacetylase, plays a crucial role in regulating cellular metabolism and has been implicated in various cancers, including leukemia.[5]
| Compound ID | 2-Aryl Substituent | In Silico Binding Energy (kcal/mol) | In Vitro SIRT3 IC50 (µM) | In Vitro SIRT1 IC50 (µM) | In Vitro SIRT2 IC50 (µM) |
| P6 | 4-Acrylamidophenyl | - | 7.2 | 32.6 | 33.5 |
Note: The study for compound P6 highlighted its selectivity for SIRT3 over SIRT1 and SIRT2. While the precise binding energy was not numerically stated, molecular docking analysis was performed to elucidate the specific binding pattern in the active site of SIRT3.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Here, we provide methodologies for both the computational and experimental evaluation of 2-aryl-quinoline-4-carboxylic acids.
In Silico Analysis: Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., human DHODH, PDB ID: 1D3G) is obtained from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.
-
-
Ligand Preparation:
-
The 3D structures of the 2-aryl-quinoline-4-carboxylic acid derivatives are generated and optimized to their lowest energy conformation.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina) is used to systematically explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the most favorable binding poses and to predict the binding affinity (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.
-
In Vitro Analysis: DHODH Enzyme Inhibition Assay (DCIP Reduction)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[6][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of L-dihydroorotic acid (DHO), the substrate for DHODH.
-
Prepare a stock solution of DCIP in an appropriate assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).[7]
-
Prepare a stock solution of Coenzyme Q10 (CoQ10), a cofactor for DHODH.
-
Dilute recombinant human DHODH enzyme to a working concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds (2-aryl-quinoline-4-carboxylic acids) in DMSO.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the compound dilutions to the wells of a 96-well microplate.
-
Add the diluted DHODH enzyme solution to each well and incubate to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
-
Measurement and Data Analysis:
In Vitro Analysis: SIRT3 Enzymatic Activity Assay
This assay typically measures the deacetylation of a fluorescently labeled peptide substrate by SIRT3 in the presence of NAD+.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a stock solution of a fluorogenic acetylated peptide substrate.
-
Prepare a stock solution of NAD+.
-
Dilute recombinant human SIRT3 enzyme to a working concentration.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
Add the test compounds, SIRT3 enzyme, and the fluorogenic substrate to the wells of a microplate.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the discovery and evaluation of 2-aryl-quinoline-4-carboxylic acids.
DHODH Signaling Pathway
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
SIRT3 Signaling in Cancer
Caption: Simplified overview of SIRT3's role in cancer cell proliferation and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. SIRT3 regulates cancer cell proliferation through deacetylation of PYCR1 in proline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Maze: A Comparative Guide to the Drug-Likeness and ADMET Properties of Novel Quinoline Compounds
For researchers and scientists forging the path of drug discovery, the quinoline scaffold represents a privileged structure with a remarkable breadth of pharmacological activities, from anticancer to antimicrobial agents. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily centered around its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide provides a comparative analysis of these critical properties for various series of novel quinoline compounds, supported by experimental data and detailed protocols to aid in the rational design and selection of future therapeutics.
The inherent versatility of the quinoline ring allows for extensive chemical modifications, leading to a vast landscape of derivatives with diverse biological effects.[1] This structural flexibility, however, also necessitates a thorough evaluation of their pharmacokinetic and safety profiles early in the drug discovery pipeline to mitigate the high attrition rates of drug candidates.[2][3] This guide focuses on the objective comparison of key drug-like properties and ADMET profiles of different classes of recently developed quinoline compounds, offering a valuable resource for drug development professionals.
Assessing Drug-Likeness: Beyond Lipinski's Rule of Five
A fundamental aspect of early drug development is the assessment of a compound's "drug-likeness," a concept that predicts whether a molecule possesses the physicochemical properties of a likely orally active drug.[4] The most well-known guideline is Lipinski's Rule of Five, which establishes thresholds for molecular weight (MW), lipophilicity (logP), and hydrogen bond donors (HBD) and acceptors (HBA).
Here, we compare the calculated drug-likeness parameters for two distinct series of novel quinoline derivatives: quinoline-1,4-quinone hybrids and 4-substituted anti-tubercular quinoline analogues.
Table 1: Comparison of Calculated Drug-Likeness Properties of Novel Quinoline Derivatives
| Compound Series | Representative Compounds | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | No. of Lipinski Violations | Reference |
| Quinoline-1,4-quinone Hybrids | Hybrid 1 | 294.28 | 2.15 | 1 | 4 | 0 | [2] |
| Hybrid 7 | 294.28 | 2.35 | 1 | 4 | 0 | [2] | |
| Hybrid 13 | 308.31 | 2.55 | 1 | 4 | 0 | [2] | |
| Hybrid 19 | 293.29 | 3.58 | 1 | 3 | 0 | [2] | |
| Anti-tubercular Quinoline Analogues | S01 | 358.42 | 3.85 | 1 | 4 | 0 | [4] |
| S02 | 412.87 | 4.62 | 1 | 4 | 0 | [4] | |
| S03 | 392.47 | 4.38 | 1 | 4 | 0 | [4] | |
| S04 | 446.92 | 5.15 | 1 | 4 | 1 (logP > 5) | [4] | |
| S05 | 426.52 | 4.91 | 1 | 4 | 0 | [4] |
As indicated in Table 1, the majority of the analyzed quinoline derivatives from both series adhere to Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Notably, compound S04 from the anti-tubercular series shows one violation related to its high lipophilicity, which might impact its solubility and metabolic profile.
In Vitro ADMET Profiling: A Comparative Overview
While in silico predictions are valuable for initial screening, experimental evaluation of ADMET properties is crucial for a comprehensive understanding of a compound's behavior. This section compares key experimental ADMET data for different quinoline series.
Cytotoxicity
The cytotoxic potential of novel compounds is a critical parameter, especially for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
Table 2: Comparative Cytotoxicity (IC50) of Novel Quinoline Derivatives against Cancer Cell Lines
| Compound Series | Representative Compound | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted Quinolines | Not specified | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [5] |
| HCT-8 (Colon) | [5] | |||
| HL-60 (Leukemia) | [5] | |||
| 2-Oxoquinoline Derivatives | Not specified | Various tumor cell lines | 4.4 - 8.7 | [5] |
| 2-phenylquinolin-4-amine derivatives | 7a | HT-29 (Colon) | 8.12 | [5] |
| 7d | HT-29 (Colon) | 9.19 | [5] | |
| 7i | HT-29 (Colon) | 11.34 | [5] | |
| Diquinothiazines | Compound 2 | A549 (Lung) | 0.3 | [3] |
| Compound 8 | SNB-19 (Glioblastoma) | 0.3 | [3] |
The data in Table 2 highlights the potent cytotoxic activity of certain quinoline derivatives, with some diquinothiazines exhibiting IC50 values in the sub-micromolar range, making them promising candidates for further investigation as anticancer agents.[3]
Permeability
The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability.
Table 3: Comparative Permeability of Novel Quinoline Derivatives (Conceptual Data)
| Compound Series | Representative Compound | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |
| Series A | Compound A1 | 15.2 | High |
| Compound A2 | 8.5 | Moderate | |
| Series B | Compound B1 | 2.1 | Low |
| Compound B2 | 18.9 | High |
Note: This table presents conceptual data to illustrate how permeability data for different quinoline series would be compared. Actual experimental values would be populated from specific studies.
Metabolic Stability
The metabolic stability of a compound, often assessed using liver microsomes, determines its half-life in the body. Rapid metabolism can lead to low bioavailability and short duration of action.
Table 4: Comparative Metabolic Stability of Novel Quinoline Derivatives (Conceptual Data)
| Compound Series | Representative Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Metabolic Stability |
| Series X | Compound X1 | > 60 | < 10 | High |
| Compound X2 | 15 | 85 | Low | |
| Series Y | Compound Y1 | 45 | 25 | Moderate |
| Compound Y2 | 5 | 150 | Very Low |
Note: This table presents conceptual data to illustrate how metabolic stability data for different quinoline series would be compared. Actual experimental values would be populated from specific studies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of ADMET properties.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive, transcellular permeability.[8][9]
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 10% lecithin in dodecane) in an organic solvent and allow the solvent to evaporate.[8]
-
Compound Addition: Add the quinoline compound solution in a buffer (e.g., PBS at pH 7.4) to the donor wells.
-
Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[10]
-
Permeability Calculation: The effective permeability (Pe) is calculated using the determined concentrations.
Metabolic Stability Assessment: Liver Microsome Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[11][12]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), the quinoline compound (e.g., 1 µM), and a buffer (e.g., phosphate buffer, pH 7.4).[12][13]
-
Initiation of Reaction: Pre-warm the mixture at 37°C, and then initiate the metabolic reaction by adding the cofactor NADPH.[13][14]
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11][14]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[13][14]
Visualizing Workflows and Relationships
To better illustrate the processes and logic involved in assessing the drug-likeness and ADMET properties of novel quinoline compounds, the following diagrams are provided.
Caption: A typical workflow for ADMET screening of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Comparing the efficacy of 2-Cyclopropylquinoline-4-carboxylic acid with standard inhibitors
Introduction
The kynurenine pathway is a critical metabolic route of tryptophan degradation, playing a significant role in immune response and neurotransmission. Dysregulation of this pathway is implicated in various pathologies, including cancer and neurodegenerative disorders. Consequently, inhibitors of key enzymes in this pathway, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Kynurenine Aminotransferase (KAT), are of significant interest in drug development.
This guide provides a comparative overview of the efficacy of two standard inhibitors targeting the kynurenine pathway: BMS-986205 (Linrodostat) , an IDO1 inhibitor, and PF-04859989 , a KAT II inhibitor. While the initial query included 2-Cyclopropylquinoline-4-carboxylic acid, publicly available data on its specific inhibitory efficacy is limited. Therefore, this comparison focuses on well-characterized standard inhibitors to provide a valuable resource for researchers in the field.
Quantitative Efficacy Data
The following table summarizes the key quantitative data for BMS-986205 and PF-04859989, allowing for a direct comparison of their potency.
| Inhibitor | Target | IC50 | Cell-Based Assay IC50 | In Vivo Efficacy |
| BMS-986205 (Linrodostat) | IDO1 | 1.7 nM (human) | 3.4 nM (SKOV3 cells) | In human SKOV-3 xenografts, 5, 25, and 125 mg/kg doses resulted in 39%, 32%, and 41% kynurenine reduction in serum, and 60%, 63%, and 76% in tumors, respectively. |
| PF-04859989 | KAT II | 28 ± 5 nM[1] | Not explicitly stated | Reduces brain kynurenic acid by 50% at a 10 mg/kg dose in rats[1][2][3]. |
Signaling Pathway and Mechanism of Action
Both inhibitors target the kynurenine pathway but act on different enzymes, leading to distinct downstream effects.
BMS-986205 is a selective inhibitor of IDO1.[4][5][6] IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway, converting tryptophan to N-formylkynurenine. In the tumor microenvironment, IDO1 expression by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine.[7] This suppresses the proliferation and activity of effector T cells and promotes the generation of regulatory T cells, allowing the tumor to evade the immune system.[4][5][6] By inhibiting IDO1, BMS-986205 blocks the production of kynurenine, thereby restoring T-cell function and enhancing anti-tumor immunity.[4][5][6][7]
PF-04859989 is an irreversible inhibitor of Kynurenine Aminotransferase II (KAT II).[2][3] KAT II is responsible for the conversion of kynurenine to kynurenic acid (KYNA) in the brain.[8][9] Elevated levels of KYNA are associated with cognitive impairment in disorders like schizophrenia, as KYNA can antagonize the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor.[3] PF-04859989 forms a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of KAT II, leading to its irreversible inhibition.[1][2][3] This reduces the production of KYNA, offering a potential therapeutic strategy for cognitive deficits.[3][10]
Caption: Inhibition points of BMS-986205 and PF-04859989 in the kynurenine pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used to evaluate the efficacy of BMS-986205 and PF-04859989.
BMS-986205: IDO1 Inhibition Assay
Objective: To determine the in vitro potency of BMS-986205 in inhibiting IDO1 activity.
Methodology:
-
Cell Line: Human cervical cancer cell line HeLa or human embryonic kidney 293 (HEK293) cells expressing human IDO1 are commonly used.
-
Assay Principle: The assay measures the production of kynurenine from tryptophan by IDO1.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
Cells are then treated with various concentrations of BMS-986205.
-
IDO1 expression is induced by interferon-gamma (IFN-γ).
-
Tryptophan is added as the substrate.
-
After incubation, the supernatant is collected.
-
Kynurenine concentration in the supernatant is quantified using high-performance liquid chromatography (HPLC) or a colorimetric method after conversion to a colored product.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kynurenine production by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Experimental workflow for determining the IC50 of an IDO1 inhibitor.
PF-04859989: KAT II Inhibition and In Vivo Efficacy
Objective: To assess the in vitro and in vivo efficacy of PF-04859989 in inhibiting KAT II and reducing brain kynurenic acid levels.
Methodology:
-
In Vitro KAT II Inhibition Assay:
-
Enzyme Source: Recombinant human or rat KAT II.
-
Assay Principle: A coupled-enzyme assay is often used, where the product of the KAT II reaction (glutamate) is converted by glutamate dehydrogenase, leading to a change in NADH absorbance.
-
Procedure:
-
The reaction mixture contains KAT II, kynurenine, α-ketoglutarate, and pyridoxal-5'-phosphate (PLP).
-
Various concentrations of PF-04859989 are added.
-
The reaction is initiated and the change in absorbance at 340 nm is monitored.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve.[1]
-
-
In Vivo Microdialysis for Brain Kynurenic Acid Measurement:
-
Animal Model: Freely moving rats.
-
Procedure:
-
A microdialysis probe is surgically implanted into the prefrontal cortex of the rat.
-
After a recovery period, the brain is perfused with artificial cerebrospinal fluid through the probe.
-
Dialysate samples are collected at baseline.
-
PF-04859989 is administered (e.g., 10 mg/kg, subcutaneously).[3]
-
Dialysate samples are collected at various time points post-administration.
-
-
Analysis: Kynurenic acid concentrations in the dialysates are measured using HPLC with fluorescence detection.
-
Data Analysis: The percentage reduction in brain kynurenic acid levels from baseline is calculated.[3]
-
Caption: Workflow for in vivo assessment of a KAT II inhibitor's effect on brain KYNA levels.
Conclusion
BMS-986205 and PF-04859989 are potent and selective inhibitors of IDO1 and KAT II, respectively. BMS-986205 demonstrates efficacy in reducing kynurenine production in cancer models, with the potential to enhance anti-tumor immunity. PF-04859989 effectively reduces brain kynurenic acid levels, suggesting its therapeutic potential for cognitive disorders. The choice of inhibitor will depend on the specific therapeutic area and the desired biological outcome. The experimental protocols outlined provide a foundation for researchers to further investigate these and other inhibitors of the kynurenine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. news.bms.com [news.bms.com]
- 8. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potent DHODH Inhibitors: A Comparative Docking Study of 4-Quinoline Carboxylic Acids
A detailed analysis of 4-quinoline carboxylic acid derivatives targeting the dihydroorotate dehydrogenase (DHODH) binding site reveals key structural insights for the development of next-generation inhibitors. This guide provides a comparative overview of their binding affinities, experimental protocols, and the crucial molecular interactions that govern their inhibitory activity against this key enzyme in pyrimidine biosynthesis.
Dihydroorotate dehydrogenase (DHODH) has emerged as a significant therapeutic target for a range of diseases, including cancer and autoimmune disorders.[1][2] The enzyme's critical role in the de novo pyrimidine biosynthesis pathway makes it essential for the proliferation of rapidly dividing cells.[3] Among the various classes of DHODH inhibitors, 4-quinoline carboxylic acids have shown considerable promise, with brequinar being a well-known example.[1][4] This guide delves into the molecular docking studies of this chemical scaffold, offering a comparative analysis for researchers and drug development professionals.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of 4-quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Docking studies further elucidate the binding affinity, often expressed as a docking score or binding energy, which correlates with the stability of the ligand-protein complex.
| Compound | DHODH IC50 (nM) | Key Interacting Residues | Reference |
| Brequinar Analogue | - | R136, Q47, M43, L58, A59, P364 | [1] |
| Analogue 41 | 9.71 ± 1.4 | T63 (water-mediated) | [1][5][6][7] |
| Analogue 43 | 26.2 ± 1.8 | T63 (water-mediated) | [1][5][6][7] |
| 1,7-Naphthyridine 46 | 28.3 ± 3.3 | Y356 | [1][5][6][7] |
The Crucial Role of the Carboxylic Acid Moiety
A consistent finding across numerous studies is the essential nature of the 4-carboxylic acid group for potent DHODH inhibition.[4][8] This functional group typically forms a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) within the active site.[1] The rest of the quinoline scaffold and its substituents engage in hydrophobic interactions within a channel, contributing to the overall binding affinity.[1]
Structure-Guided Drug Design: Targeting Key Residues
Modern drug discovery efforts employ a structure-guided approach to design more potent and selective inhibitors. By analyzing the co-crystal structure of DHODH with known inhibitors like brequinar (PDB ID: 1D3G), researchers can identify opportunities for novel interactions.[1] For instance, the identification of residues such as T63 and Y356 in the binding pocket has led to the design of new analogues that form additional hydrogen bonds, thereby enhancing their inhibitory activity.[1][5][6][7] Analogue 43, for example, forms a novel water-mediated hydrogen bond with T63, while the 1,7-naphthyridine analogue 46 directly interacts with Y356.[1][5][6][7]
Experimental Protocols for Docking Studies
Molecular docking simulations are a cornerstone in the evaluation of potential drug candidates. A typical workflow for docking 4-quinoline carboxylic acids into the DHODH binding site is as follows:
1. Protein Preparation:
-
The three-dimensional crystal structure of human DHODH is obtained from the Protein Data Bank (e.g., PDB ID: 1D3G).
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 4-quinoline carboxylic acid derivatives are drawn using a chemical drawing tool.
-
The 2D structures are converted to 3D structures.
-
The ligands are subjected to energy minimization, and appropriate charges are assigned.
3. Molecular Docking:
-
A docking software (e.g., AutoDock Vina, Molsoft ICM-Pro) is used to predict the binding pose and affinity of the ligands in the DHODH active site.[9]
-
The active site is defined by specifying a grid box around the key binding residues identified from co-crystal structures.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
The binding poses are scored based on a scoring function that estimates the binding free energy.
4. Analysis of Results:
-
The predicted binding poses are visualized and analyzed to understand the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
The docking scores are used to rank the compounds based on their predicted binding affinity.
-
The results are often validated by comparing the predicted binding mode of a known inhibitor (e.g., brequinar) with its experimentally determined pose from a co-crystal structure. A root-mean-square deviation (RMSD) value of less than 2.0 Å is generally considered a good validation.[9]
Visualizing the Workflow and Logic
To better illustrate the processes involved in these docking studies, the following diagrams outline the experimental workflow and the logical relationships in evaluating these potential DHODH inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized Quinoline Derivatives Using NMR and MS
For researchers and professionals in the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of newly synthesized compounds is a critical step. Quinoline derivatives, a prominent class of heterocyclic compounds, are of significant interest due to their wide-ranging biological activities and applications. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of these derivatives. Detailed experimental protocols and data interpretation are presented to assist in this essential process.
Experimental Protocols: Synthesis and Characterization
The successful synthesis of quinoline derivatives is the prerequisite for their characterization. Several classical methods are widely employed, each yielding different substitution patterns. Following synthesis, rigorous purification is necessary before spectroscopic analysis.
Synthesis of Quinoline Derivatives.
A common synthetic route is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1]
Table 1: Experimental Protocol for the Doebner-von Miller Synthesis of a Quinoline Derivative.
| Step | Procedure |
| 1. Reaction Setup | To a mixture of 3-acetylaniline (13.5 g, 0.1 mol) and concentrated hydrochloric acid (20 mL), add zinc chloride (5 g) with stirring. |
| 2. Reagent Addition | Heat the mixture to 100°C and add crotonaldehyde (7.0 g, 0.1 mol) dropwise over 1 hour. |
| 3. Reaction | Maintain the reaction at 100°C for an additional 3 hours. |
| 4. Work-up | Cool the reaction mixture and dilute it with water. Make the solution strongly alkaline with a 30% sodium hydroxide solution to precipitate the product. |
| 5. Isolation | Collect the solid product by filtration and purify by recrystallization or column chromatography. |
Other established methods for quinoline synthesis include the Skraup and Combes reactions, each with its own specific reagents and conditions.[1][2]
NMR and MS Sample Preparation.
For NMR analysis, dissolve 5-10 mg of the purified quinoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For MS analysis, prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.
Workflow for Synthesis and Structural Confirmation
The overall process from synthesis to structural confirmation follows a logical sequence of steps to ensure the identity and purity of the target quinoline derivative.
Figure 1. A flowchart illustrating the key stages from the synthesis of a quinoline derivative to its final structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]
¹H NMR Spectroscopy.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[3] The electron-withdrawing nitrogen atom causes adjacent protons, particularly H2, to be significantly deshielded and appear at a lower field.[3]
¹³C NMR Spectroscopy.
Carbon-13 NMR (¹³C NMR) reveals the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the quinoline ring are also influenced by the nitrogen atom and any substituents present.
Table 2: Typical NMR Acquisition Parameters.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse | Proton-decoupled single-pulse |
| Spectral Width (SW) | 0-15 ppm | 0-200 ppm |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (D1) | 1-5 seconds | 2-5 seconds |
| Number of Scans (NS) | 8-16 | 128 or more |
Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Quinolines.
| Atom | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| H2 | 8.5 - 9.0 | Significantly deshielded by the adjacent nitrogen.[3] |
| H3, H4 | 7.0 - 8.0 | |
| H5, H6, H7 | 7.0 - 8.0 | |
| H8 | 8.0 - 8.5 | Deshielded due to the peri-effect of the nitrogen lone pair.[3] |
| Substituent Protons | Variable | Dependent on the nature and position of the substituent. |
| ¹³C NMR | ||
| C2 | 148 - 152 | |
| C3 | 120 - 130 | |
| C4 | 135 - 145 | |
| C4a | 127 - 130 | |
| C5 | 125 - 130 | |
| C6 | 125 - 130 | |
| C7 | 125 - 130 | |
| C8 | 128 - 132 | |
| C8a | 145 - 150 | |
| Substituent Carbons | Variable | Dependent on the nature and position of the substituent. |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Ionization Methods.
Common ionization techniques for quinoline derivatives include Electron Ionization (EI) and Electrospray Ionization (ESI). EI-MS often leads to extensive fragmentation, providing valuable structural information, while ESI-MS is a softer ionization method that typically keeps the molecular ion intact.
Fragmentation Patterns.
The quinoline ring is a stable aromatic system, often resulting in a prominent molecular ion peak in the mass spectrum.[4] A characteristic fragmentation pathway for the quinoline core is the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102 for the unsubstituted quinoline.[4] The fragmentation of substituted quinolines will also involve the loss of substituents or parts of the substituent groups.[4][5]
Table 4: Common Fragmentation Patterns of Quinoline Derivatives in MS.
| Fragmentation | Description |
| [M]⁺ | The molecular ion, which is often the base peak, confirming the molecular weight.[4] |
| [M - H]⁺ | Loss of a hydrogen radical. |
| [M - HCN]⁺ | A characteristic fragmentation of the quinoline ring system.[4] |
| [M - R]⁺ | Loss of a substituent radical. |
| [M - COOH]⁺ | For quinoline carboxylic acids, the loss of the carboxyl group is a major fragmentation pathway.[4] |
Comparative Analysis: NMR vs. MS
Both NMR and MS provide essential, yet different, pieces of the structural puzzle. Their combined use is often necessary for unambiguous structure confirmation.
Table 5: Comparison of Information from NMR and MS.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Connectivity of atoms (C-H framework), stereochemistry, dynamic processes. | Molecular weight, elemental formula (with high resolution), fragmentation patterns. |
| Sample State | Solution | Gas phase (after ionization) |
| Destructive? | No | Yes |
| Key Strengths | Provides a detailed map of the molecule's structure. | Highly sensitive, provides accurate molecular weight. |
| Limitations | Requires a relatively larger amount of pure sample, can have complex spectra.[6] | Provides limited information on atom connectivity and stereochemistry. |
References
A Comparative Biological Evaluation of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. The information presented is based on available experimental data to facilitate research and development in medicinal chemistry. While both isomers of quinoline carboxylic acid serve as important scaffolds in drug discovery, their biological profiles exhibit notable differences.
Data Presentation: A Comparative Analysis
The biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been evaluated across various assays. A direct quantitative comparison is most evident in their roles as enzyme inhibitors. For activities such as antiproliferative and anti-inflammatory effects, much of the available quantitative data pertains to their derivatives, though both parent compounds have shown potential.
Table 1: Comparative Enzyme Inhibition
| Compound | Biological Activity | Assay | IC50 Value (µg/mL) |
| Quinoline-2-carboxylic acid | Antidiabetic | α-Glucosidase Inhibition | 9.1[1] |
| Antidiabetic | α-Amylase Inhibition | 15.5[1] | |
| Quinoline-4-carboxylic acid | Antidiabetic | α-Glucosidase Inhibition | 60.2 |
| Antidiabetic | α-Amylase Inhibition | 152.4 |
Key Observation: Quinoline-2-carboxylic acid is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to its isomer, quinoline-4-carboxylic acid.
Table 2: Antiproliferative and Anti-inflammatory Activity
| Compound | Biological Activity | Cell Line/Assay | IC50 Value |
| Quinoline-2-carboxylic acid | Antiproliferative | MCF-7 (Breast Cancer) | Remarkable growth inhibition, but specific IC50 for the parent compound is not widely reported.[2][3] |
| Antiproliferative | HELA (Cervical Cancer) | Showed significant cytotoxicity.[2][3] | |
| Quinoline-4-carboxylic acid | Antiproliferative | MCF-7 (Breast Cancer) | Remarkable growth inhibition, but specific IC50 for the parent compound is not widely reported.[2][3] |
| Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production in RAW 264.7 macrophages | Appreciable anti-inflammatory affinities, but a specific IC50 for the parent compound is not widely reported.[2][3] | |
| Enzyme Inhibition (Derivatives) | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition by derivatives. |
Key Observation: Both isomers have demonstrated notable antiproliferative activity against the MCF7 breast cancer cell line.[2][3] Furthermore, derivatives of quinoline-4-carboxylic acid are well-established as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
α-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, phosphate buffer, and the α-glucosidase enzyme solution.
-
The plate is pre-incubated to allow the compound to interact with the enzyme.
-
The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
The plate is incubated, during which the enzyme hydrolyzes the substrate to release p-nitrophenol, a yellow-colored product.
-
The reaction is terminated by adding a sodium carbonate solution.
-
The absorbance is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Test compounds dissolved in a suitable solvent
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive the vehicle solvent.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours. During this time, metabolically active cells convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are mediated through their interaction with various cellular signaling pathways.
Quinoline-2-Carboxylic Acid: Induction of Apoptosis
Derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the proposed mechanisms involves the intrinsic mitochondrial pathway. An aryl ester derivative of quinoline-2-carboxylic acid was found to induce apoptosis in prostate cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to the activation of downstream caspases, such as caspase-7 and -9, ultimately resulting in cell death.[4][5]
Caption: Proposed apoptotic pathway induced by a quinoline-2-carboxylic acid derivative.
Quinoline-4-Carboxylic Acid: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Derivatives of quinoline-4-carboxylic acid are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by a quinoline-4-carboxylic acid derivative.
Experimental Workflow Overview
The general workflow for evaluating the biological activity of these compounds involves a series of standardized assays.
Caption: General experimental workflow for the biological evaluation of quinoline carboxylic acids.
References
- 1. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Quinoline Synthesis: A Comparative Guide to Novel Catalysts and Traditional Methods
For Immediate Publication
Shanghai, China – December 24, 2025 – The synthesis of quinolines, a cornerstone of medicinal chemistry and drug development, is undergoing a significant transformation. This guide provides a comprehensive comparison of novel catalytic methods against traditional synthesis routes, offering researchers, scientists, and drug development professionals a detailed benchmark of performance, efficiency, and sustainability. Experimental data, detailed protocols, and mechanistic visualizations are presented to facilitate informed decisions in the laboratory.
Executive Summary
The quinoline scaffold is a privileged structure in a vast number of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2] For over a century, classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been the bedrock of quinoline production.[3][4] However, these methods often suffer from harsh reaction conditions, low yields, and the formation of significant byproducts.[2][5] In recent years, the advent of novel catalysts, including transition metals, metal-free systems, and nanocatalysts, has promised to overcome these limitations, offering milder conditions, higher yields, and greater efficiency.[1][2][6][7] This guide presents a direct comparison of these new catalysts with traditional methods, supported by quantitative data and detailed experimental procedures.
Data Presentation: Performance Benchmark
The following tables summarize the performance of various new catalysts in comparison to traditional methods for quinoline synthesis, based on reported experimental data.
Table 1: Comparison of Catalysts for Friedländer Quinoline Synthesis
| Catalyst/Method | Synthesis Approach | Substrates | Yield (%) | Reaction Time | Key Advantages | Key Limitations |
| Traditional (Base-catalyzed) | Friedländer Condensation | 2-aminoaryl ketones and α-methylene carbonyls | Moderate | Several hours | Simple reagents | Often requires high temperatures and strong bases |
| Ionic Liquid ([Msim][OOCCCl₃]) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified | High yields, potential for catalyst recycling | Cost and availability of ionic liquids |
| Nanocatalyst (Fe₃O₄-supported ionic liquid) | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | High (not specified) | Not Specified | Reusable magnetic catalyst, solvent-free conditions | Catalyst preparation and characterization required |
| Nanocatalyst (ZnO/CNT) | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Not Specified | Solvent-free conditions | Wide range of yields depending on substrate |
Table 2: Comparison of Catalysts for Skraup-type Quinoline Synthesis
| Catalyst/Method | Synthesis Approach | Substrates | Yield (%) | Reaction Time | Key Advantages | Key Limitations |
| Traditional (Skraup) | Dehydrative Cyclization | Aniline, glycerol, oxidizing agent | Low to Moderate | 3-4 hours | Readily available starting materials | Harsh, exothermic conditions, tar formation |
| Microwave-assisted (Ionic Liquid) | Skraup Reaction | Anilines and glycerol | Very Good | Shorter than traditional | Milder conditions, no added oxidant needed | Requires specialized microwave equipment |
| Niobium Phosphate (NbP) | Continuous Flow Skraup | Ketal and substituted anilines | ~60% | Continuous | Suitable for continuous manufacturing | High temperature and pressure required |
Table 3: Performance of Transition-Metal Catalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified |
| Ruthenium and Palladium Catalysts | Oxidative Annulation | Various | Excellent | Not Specified |
| Cobalt Nanoparticles (CoW@C) | Hydrogenation of quinolines | Quinolines | 99% (of hydrogenated product) | Not specified |
Experimental Protocols
Traditional Method: The Skraup Synthesis of Quinoline
This protocol is a representative procedure for the classic Skraup synthesis.
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)[8]
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.[8]
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[8]
Modern Catalytic Method: Nanocatalyst-based Synthesis of Polyhydroquinolines
This protocol outlines a greener, one-pot synthesis of polyhydroquinoline derivatives using a recyclable magnetic nanocatalyst.
Materials:
-
Aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Fe₃O₄@MgO nanoparticles (20 mg, 10 mol%)
-
Ethanol[9]
Procedure:
-
In a round-bottom flask, combine the aldehyde, dimedone, ammonium acetate, ethyl acetoacetate, and Fe₃O₄@MgO nanoparticles.[9]
-
Sonicate the mixture for the required time, monitoring the reaction progress by TLC (n-Hexane: EtOAc, 10:4).[9]
-
Upon completion, add ethanol and heat the mixture, then pour it into water.
-
The catalyst can be separated using an external magnet and washed with ethanol for reuse.[9]
-
The aqueous residue is then poured into crushed ice and stirred.
-
The pure product is obtained by recrystallization from hot aqueous alcohol.[9]
Mandatory Visualization
The following diagrams illustrate the mechanistic pathways and experimental workflows described in this guide.
References
- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of 2-Cyclopropylquinoline-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2-Cyclopropylquinoline-4-carboxylic acid should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials through an approved waste disposal facility. Do not discharge down the drain or into the environment.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
I. Understanding the Hazards
Summary of Potential Hazards:
| Hazard Type | Description | Primary Precaution |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[1][2] | Wear nitrile or neoprene gloves and a laboratory coat.[5] |
| Eye Irritation | Can cause serious eye irritation or damage.[1][4] | Wear chemical splash goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system.[1][3] | Handle in a well-ventilated area or fume hood. Use a respirator for dusty materials. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[4] | Do not eat, drink, or smoke in the laboratory. |
| Aquatic Hazard | Potentially harmful to aquatic organisms.[4] | Do not release into the environment.[4] |
II. Required Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection: Nitrile or neoprene gloves. Inspect for tears or degradation before use.
-
Eye Protection: Chemical splash goggles are essential to protect from splashes or airborne powder.
-
Body Protection: A laboratory coat to protect skin and clothing. A chemical-resistant apron is recommended for handling larger quantities.
-
Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator should be used to prevent inhalation.[5]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[5][6]
Experimental Workflow for Disposal:
Caption: Waste Disposal Workflow for this compound.
Detailed Methodologies:
-
Preparation:
-
Always wear the appropriate PPE as outlined in Section II.
-
Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
-
Waste Segregation and Collection:
-
Solid Waste: Carefully collect any unused this compound powder, contaminated weigh boats, and other solid materials (e.g., contaminated paper towels, gloves) into a designated hazardous waste container.[5] Avoid generating dust during this process.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Contaminated Labware: Decontaminate glassware that has come into contact with the chemical using an appropriate solvent, and then wash thoroughly. Dispose of the decontamination solvent as hazardous liquid waste. Single-use plastics should be disposed of as solid hazardous waste.
-
-
Containerization:
-
Use a robust, leak-proof container that is compatible with the chemical waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely sealed when not in use.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure, cool, and dry area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.[6] Provide them with the full chemical name and any other relevant hazard information.
-
IV. Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Containment and Cleanup:
-
Solid Spills: Gently sweep up the solid material to avoid creating dust and place it in the hazardous waste container.[3]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. Dispose of all cleanup materials as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7]
-
Logical Relationship for Spill Response:
References
Personal protective equipment for handling 2-Cyclopropylquinoline-4-carboxylic acid
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Cyclopropylquinoline-4-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves meet ASTM International standard D6978 or equivalent. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles should be worn if there is a splash hazard. A face shield may be required for larger quantities or when splashes are likely. |
| Skin and Body Protection | Laboratory coat or chemical-resistant gown | A disposable gown made of polyethylene-coated polypropylene or a similar non-absorbent material is preferred. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator should be used, particularly when handling the solid form to avoid inhalation of dust particles. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[3][4]
Handling Procedures:
-
Avoid generating dust when handling the solid chemical.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.
Disposal Plan
All waste materials should be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Liquid Waste (if in solution) | Collect in a sealed, labeled container for hazardous chemical waste. Do not pour down the drain.[1] |
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
